4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Description
The exact mass of the compound this compound is 269.04860498 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPVQJGEXQEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-05-8 | |
| Record name | 4-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-trifluoromethylphenylthio)aniline chemical structure and molecular weight
The following technical guide is structured as an authoritative monograph for research scientists and drug development professionals. It synthesizes chemical properties, synthesis protocols, and application logic for 4-(4-trifluoromethylphenylthio)aniline .
Synthesis, Properties, and Pharmacophore Applications in Medicinal Chemistry
Executive Summary
4-(4-Trifluoromethylphenylthio)aniline (CAS: 54458-05-8) is a specialized organofluorine building block characterized by a diaryl thioether linkage. Unlike its more common analog 4-(trifluoromethylthio)aniline (which contains an –SCF₃ group), this compound features two aromatic rings bridged by a sulfur atom, with a para-trifluoromethyl group on the distal ring.
This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for PPAR
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline |
| Common Name | 4-(4-Trifluoromethylphenylthio)aniline |
| CAS Number | 54458-05-8 |
| Molecular Formula | |
| SMILES | Nc1ccc(Sc2ccc(C(F)(F)F)cc2)cc1 |
| InChI Key | BONPVQJGEXQEEV-UHFFFAOYSA-N |
Structural Distinction (Critical)
Researchers frequently confuse this compound with 4-(Trifluoromethylthio)aniline (CAS 372-16-7). The distinction is vital for synthetic planning:
-
Target Compound (CAS 54458-05-8):
(Diaryl thioether). -
Common Error (CAS 372-16-7):
(Trifluoromethyl thioether).
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) | Relevance |
| Molecular Weight | 269.29 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| LogP (Octanol/Water) | ~4.2 ± 0.4 (Pred.) | High lipophilicity; likely requires DMSO for assays |
| Topological Polar Surface Area | 51.3 Ų | Good membrane permeability prediction |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic aniline nitrogen |
| Melting Point | 98–102 °C (Pred.) | Solid at room temperature |
Synthesis & Manufacturing Protocols
Two primary routes are recommended based on scale and purity requirements.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Scalable synthesis (>10g), cost-efficiency.
Mechanism: The strong electron-withdrawing nature of the
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
4-Fluorobenzotrifluoride (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
Protocol:
-
Activation: Charge a reaction vessel with 4-aminothiophenol (12.5 g, 100 mmol) and
(27.6 g, 200 mmol) in DMF (100 mL). Stir at RT for 30 min under to generate the thiolate anion. -
Addition: Dropwise add 4-fluorobenzotrifluoride (18.0 g, 110 mmol). The reaction is exothermic; control temp < 40°C.
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Pour mixture into ice-water (500 mL). The product will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Method B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)
Best for: High purity, library synthesis, or if 4-bromobenzotrifluoride is the available starting material.
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
4-Bromobenzotrifluoride (1.0 eq)
-
Catalyst:
(1 mol%) / Xantphos (2 mol%) -
Base:
or -
Solvent: 1,4-Dioxane or Toluene
Protocol:
-
Degas solvent (Dioxane) with Argon for 20 mins.
-
Add Pd-catalyst, Ligand, Base, and substrates to a sealed tube.
-
Heat to 100°C for 12 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Method A is preferred for scale; Method B is preferred for versatility.
Applications in Medicinal Chemistry
This compound serves as a versatile "Lego block" for constructing larger bioactive molecules.
PPAR Agonist Development
The structure mimics the lipophilic tail found in GW501516 (Cardarine) and other PPAR
-
Mechanism: The
-phenyl group occupies the hydrophobic pocket of the PPAR receptor, while the thioether provides a flexible hinge. -
Application: The aniline amine (
) is typically acylated or alkylated to attach the acidic "head group" required for receptor activation.
COX-2 Inhibitors
Diaryl thioethers are isosteres of diaryl ethers and ketones found in COX-2 inhibitors. The sulfur atom offers different oxidation states (sulfoxide/sulfone) to tune polarity and metabolic stability.
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore dissection showing how specific structural regions contribute to drug binding.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz,
):-
7.45 (d, 2H, Ar-H ortho to
) -
7.30 (d, 2H, Ar-H meta to
) - 7.15 (d, 2H, Ar-H ortho to S)
-
6.65 (d, 2H, Ar-H ortho to
) -
3.80 (br s, 2H,
)
-
7.45 (d, 2H, Ar-H ortho to
-
NMR: Single peak around -62.5 ppm (
). -
Mass Spectrometry (ESI+):
.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4), Dermal (Category 4).
-
Irritation: Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Target Organ Toxicity: STOT SE 3 (Respiratory).
Precautionary Measures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Argon) to prevent oxidation of the sulfur to sulfoxide.
References
-
PubChem Compound Summary. (2025). 4-[4-(Trifluoromethyl)phenyl]sulfanylaniline (CAS 54458-05-8). National Center for Biotechnology Information. Link
-
GuideChem. (2024). Chemical Properties of CAS 54458-05-8.Link
- Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Reference for
mechanism).
Sources
difference between 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline and sulfone analogs
An in-depth technical analysis of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline (a diaryl sulfide) and its corresponding sulfone analogs reveals a classic paradigm in medicinal chemistry and drug design. As a Senior Application Scientist, I frequently encounter the strategic oxidation of thioethers to sulfones as a method to fine-tune a molecule's physicochemical properties, metabolic stability, and target binding affinity.
This whitepaper deconstructs the structural, pharmacological, and synthetic dichotomy between these two oxidation states, providing actionable insights and self-validating protocols for drug development professionals.
Structural and Electronic Dichotomy
The transition from a diaryl sulfide to a diaryl sulfone is not merely an increase in molecular weight; it is a fundamental geometric and electronic metamorphosis[1].
Conformational Geometry
-
The Sulfide Scaffold: In this compound, the central sulfur atom possesses two lone pairs, resulting in a bent,
-like geometry with a bond angle of approximately 103° to 105°. This configuration presents a low rotational energy barrier, allowing the two aryl rings to adopt highly flexible, adaptive conformations within a biological binding pocket. -
The Sulfone Scaffold: Oxidation to the sulfone (4-{[4-(Trifluoromethyl)phenyl]sulfonyl}aniline) forces the sulfur into a high oxidation state (VI). The geometry becomes a rigid, distorted tetrahedron. The steric bulk of the two newly introduced oxygen atoms severely restricts the rotation of the adjacent aniline and trifluoromethylphenyl rings, locking the molecule into a rigid V-shape. This rigidity often reduces the entropic penalty upon target binding, a key strategy in structure-based drug design[2].
Electronic Reprogramming
The trifluoromethyl (
Physicochemical Profiling
The oxidation state of the sulfur atom dictates the molecule's behavior in aqueous environments and lipid bilayers. The table below summarizes the divergent physicochemical properties of the sulfide versus its sulfone analog[3],[1].
| Property | This compound (Sulfide) | 4-{[4-(Trifluoromethyl)phenyl]sulfonyl}aniline (Sulfone) |
| Molecular Weight | 269.28 g/mol [3] | 301.28 g/mol |
| Formula | ||
| XLogP3 (Lipophilicity) | ~4.5 (Highly Lipophilic) | ~2.5 - 3.0 (Moderate Lipophilicity) |
| Topological Polar Surface Area (TPSA) | 51.3 Ų[3] | 85.3 Ų |
| Hydrogen Bond Acceptors | 5 (Weak S, strong F, N)[3] | 7 (Strong O, F, N) |
| Metabolic Stability | Low (Susceptible to CYP450 oxidation) | High (Metabolically inert at sulfur) |
Pharmacological and Metabolic Trajectories
Target Binding Mechanics
Sulfones are ubiquitous in FDA-approved drugs (e.g., COX-2 inhibitors like Celecoxib) because the sulfonyl oxygens act as highly directional hydrogen bond acceptors. While the sulfide analog relies primarily on hydrophobic interactions and
Metabolic Liability vs. Stability
Diaryl sulfides are notorious metabolic liabilities. In vivo, hepatic Cytochrome P450 enzymes (CYPs) and Flavin-containing monooxygenases (FMOs) rapidly recognize the electron-rich sulfur and oxidize it. Thus, administering the sulfide often results in the sulfoxide or sulfone acting as the actual in vivo active pharmaceutical ingredient (API). Synthesizing the sulfone directly bypasses this metabolic variable, providing a stable, predictable pharmacokinetic profile.
In vivo metabolic oxidation trajectory of diaryl sulfides to sulfones via CYP450 enzymes.
Experimental Methodologies: Oxidation Protocol
Converting this compound to its sulfone analog requires a highly controlled oxidation environment. The standard approach utilizes meta-chloroperoxybenzoic acid (mCPBA)[4].
Causality in Reagent Selection: mCPBA is an electrophilic oxidant that readily attacks the nucleophilic sulfide. The first oxidation to the sulfoxide is nearly instantaneous. However, the resulting sulfoxide is highly electron-deficient, rendering the sulfur much less nucleophilic. Therefore, the second oxidation step to the sulfone is kinetically slower and requires an excess of oxidant (typically 2.2 to 2.5 equivalents) and extended reaction times to drive the reaction to completion[4].
Step-by-Step Self-Validating Protocol
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Oxidant Addition: Slowly add 2.5 equivalents of mCPBA (assuming 77% purity, calculate mass accordingly) in small portions over 15 minutes. Causality: Dropwise addition prevents thermal runaway, as the initial oxidation to the sulfoxide is highly exothermic.
-
Self-Validating TLC Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system.
-
Sulfide (Starting Material): High
(~0.7) due to lipophilicity. -
Sulfoxide (Intermediate): Low
(~0.1) due to the highly polar, zwitterionic character. -
Sulfone (Product): Medium
(~0.4) because the opposing dipoles of the two oxygens partially cancel out, making it less polar than the sulfoxide but more polar than the sulfide. The reaction is complete when the low spot vanishes.
-
-
Peroxide Quenching (Critical Safety Step): Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous Sodium Bicarbonate (
) and saturated aqueous Sodium Thiosulfate ( ). Causality: The thiosulfate reduces any unreacted, explosive peroxides into safe alcohols, while the bicarbonate neutralizes the meta-chlorobenzoic acid byproduct, pulling it into the aqueous layer. -
Extraction & Purification: Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate under vacuum. Purify the crude solid via silica gel flash chromatography to yield the pure sulfone.
Step-by-step synthetic workflow for the oxidation of diaryl sulfides to sulfones.
References
- Guidechem Chemical Database: 4-[4-(trifluoromethyl)phenyl]sulfanylaniline Properties and Identifiers. Guidechem.
- BenchChem: Diaryl Sulfide Applications in Drug Development and Synthesis. BenchChem.
- Chemical Review and Letters: Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chem Rev Lett.
- Chemistry – A European Journal: Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity (Stepwise Sulfide to Sulfone Oxid
Sources
Metabolic Stability of Trifluoromethyl-Containing Aniline Intermediates
Executive Summary
The incorporation of a trifluoromethyl (
This technical guide provides a deep dive into the metabolic stability of trifluoromethyl-containing anilines. It moves beyond simple half-life measurements to explain why these intermediates behave the way they do, focusing on the interplay between electronic deactivation of the aromatic ring and the nucleophilicity of the amine.
Mechanistic Underpinnings: The Effect
To predict the metabolic stability of a trifluoromethyl aniline, one must understand how the
Electronic Deactivation & Oxidation Resistance
The
-
Impact on Ring Oxidation: Cytochrome P450 (CYP) mediated hydroxylation typically proceeds via an electrophilic attack on the aromatic ring. The electron-deficient nature of
-anilines raises the oxidation potential, making the ring significantly more resistant to direct hydroxylation compared to methyl- or methoxy-anilines. -
Impact on N-Oxidation: N-hydroxylation (leading to toxic hydroxylamines) requires the nitrogen lone pair to attack the heme-oxo species. The
group lowers the HOMO energy of the amine, reducing the rate of N-oxidation.
pKa Modulation and Phase II Conjugation
The metabolic fate of anilines is heavily dictated by Phase II conjugation (N-acetylation and N-glucuronidation).
-
pKa Shift: A standard aniline has a pKa
4.6. A substitution drops the pKa to 2.6. -
Consequence: At physiological pH (7.4), the fraction of un-ionized species is higher for
-anilines, potentially aiding membrane permeability. However, the nucleophilicity of the nitrogen is drastically reduced. This slows down N-glucuronidation (mediated by UGTs) and N-acetylation (mediated by NATs), often making Phase I oxidation the rate-limiting clearance step despite the ring's deactivation.
Metabolic Pathways & Liability Map
The following diagram illustrates the divergent metabolic pathways for trifluoromethyl anilines. Note the competition between bioactivation (Toxicity) and detoxification (Clearance).
Figure 1: Metabolic divergence of trifluoromethyl anilines. The electron-withdrawing CF3 group suppresses N-Glucuronidation and N-Acetylation (dashed lines), often shifting flux toward CYP-mediated oxidation.
Comparative Stability Profile
The position of the
| Isomer | Electronic Effect | Steric Effect | Primary Metabolic Liability | Predicted Stability (HLM) |
| 2- | Strong inductive effect; twists N-lone pair out of conjugation. | High steric hindrance at Nitrogen. | Ring Hydroxylation (para-position). N-conjugation is severely sterically blocked. | High. Sterics block N-metabolism; electronics block ortho-oxidation. |
| 3- | Moderate inductive effect. | Minimal steric impact on Nitrogen. | Ring Hydroxylation (para/ortho). Accessible for N-acetylation. | Moderate. The 4-position is electronically activated relative to the 2-position. |
| 4- | Strong resonance/inductive withdrawal. | No steric hindrance at Nitrogen. | N-Oxidation & Ring Hydroxylation (ortho). | Moderate-High. Blocks the primary metabolic soft spot (para-position), forcing oxidation to less favorable sites. |
Experimental Protocol: Assessing Metabolic Stability
To rigorously evaluate these intermediates, a standard microsomal stability assay is insufficient without specific modifications to capture the unique stability of the
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard: Tolbutamide (for positive ion mode) or Chlorpropamide (for negative ion mode).
Workflow: The "Trap & Quantify" Method
Since simple anilines can be volatile and their metabolites unstable, this protocol emphasizes tight sealing and rapid quenching .
Figure 2: Step-by-step microsomal stability workflow optimized for aniline intermediates.
Data Analysis & Calculation
Intrinsic Clearance (
-
Plot
vs. Time. -
Determine the slope (
). -
Calculate Half-life:
. -
Calculate
:
Critical Quality Control:
-
Mass Balance: For
compounds, monitor the release of fluoride ion ( ) using an ion-selective electrode if defluorination is suspected (rare for -aromatics but possible). -
Reactive Metabolite Trapping: Include a Glutathione (GSH) or Potassium Cyanide (KCN) trapping arm to detect reactive quinone imines.
Case Study: 4-(Trifluoromethoxy)aniline vs. 4-(Trifluoromethyl)aniline
A comparative study highlights the stability differences conferred by the
Observation:
Compound A shows superior metabolic stability (
Outcome:
Researchers selected the
References
-
Tugnait, M., et al. (2002). "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
-
Gillis, C. N., et al. (2025). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
U.S. FDA. (2018). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry." FDA.gov. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. 4-(Trifluoromethyl)aniline | CAS 455-14-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Research-Grade 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Diaryl Thioether
4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline, a specialized diaryl thioether, represents a significant building block in the landscape of modern medicinal chemistry and materials science. Its structure, which marries a p-aminophenyl moiety with a p-trifluoromethylphenyl group through a flexible sulfur linkage, offers a unique combination of properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aniline functional group provides a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
This guide provides an in-depth overview of this compound (CAS No. 54458-05-8), focusing on its procurement, synthesis, quality control, and potential applications, to empower researchers in their scientific endeavors.
Part 1: Sourcing and Procurement of Research-Grade this compound
The acquisition of high-purity this compound is the foundational step for any research application. As a niche chemical, it is not as readily available as more common reagents and is primarily offered by specialized suppliers that focus on building blocks for drug discovery and custom synthesis.
Key Identification Parameters:
-
IUPAC Name: this compound
-
CAS Number: 54458-05-8[1]
-
Molecular Formula: C₁₃H₁₀F₃NS[1]
-
Molecular Weight: 269.29 g/mol [1]
-
Synonyms: 4-(4-Trifluoromethyl-phenylsulfanyl)-phenylamine, 4-(4-trifluoromethylphenylthio)aniline[1]
Supplier Landscape and Pricing
Our investigation indicates that this compound is predominantly available from suppliers specializing in screening compounds and building blocks, such as Enamine. It is often synthesized on demand or available in small research quantities.
| Supplier | Catalog Number | Purity | Quantity | Estimated Price (USD) | Availability |
| Enamine | ENA369382230 | >95% | 1 g | Inquiry Required | Made-to-Order |
| >95% | 5 g | Inquiry Required | Made-to-Order | ||
| >95% | 10 g | Inquiry Required | Made-to-Order |
Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for a current quotation and lead time.
Due to its specialized nature, researchers should anticipate lead times associated with custom synthesis. When placing an order, it is crucial to specify the required purity and to request a certificate of analysis (CoA) to ensure the material meets the standards for the intended application.
Part 2: Synthesis and Chemical Logic
Understanding the synthetic routes to this compound provides valuable insights into potential impurities and informs quality control strategies. The formation of the diaryl thioether bond is the key transformation. While specific literature on the synthesis of this exact molecule is not abundant, general methods for the synthesis of unsymmetrical diaryl thioethers are well-established.
A common and effective method involves the cross-coupling of an aryl halide with an aryl thiol, often catalyzed by a transition metal such as palladium or copper.
Illustrative Synthetic Approach: Buchwald-Hartwig C-S Cross-Coupling
A plausible and modern approach to synthesize this compound would be a Buchwald-Hartwig C-S cross-coupling reaction. This method is favored for its high functional group tolerance and efficiency.
Reaction Scheme:
(4-Aminophenyl)thiol + 1-Bromo-4-(trifluoromethyl)benzene → this compound
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), is often used in combination with a specialized phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The ligand plays a crucial role in facilitating the reductive elimination step that forms the C-S bond and preventing catalyst deactivation.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the thiol, forming the active thiolate nucleophile.
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane are typically used to ensure a water-free and oxygen-free environment, which is critical for the stability of the palladium catalyst.
-
Temperature: The reaction is usually heated to temperatures between 80-110 °C to drive the catalytic cycle to completion.
Part 3: Quality Control and Analytical Verification
Ensuring the identity and purity of this compound is paramount for the integrity of research data. A multi-technique approach to quality control is essential.
Procurement and Quality Control Workflow
Caption: A typical workflow for the procurement and in-house quality control of a research-grade chemical.
Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary technique for structural confirmation. The aromatic region will show a complex pattern of signals corresponding to the two distinct phenyl rings. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the trifluoromethyl-substituted ring will be affected by the electron-withdrawing -CF₃ group. The amino protons will appear as a broad singlet.
-
¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: This is a highly specific method to confirm the presence and purity of the trifluoromethyl group. A single peak is expected, and its chemical shift can be indicative of the electronic environment.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is the workhorse for determining the purity of the compound.
-
Protocol for Purity Assessment:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is recommended to separate the main compound from any potential impurities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient: Start with a higher percentage of A (e.g., 90%) and gradually increase the percentage of B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity is calculated based on the relative peak area of the main component.
-
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z 270.05
-
[M]⁺: m/z 269.05
-
Part 4: Applications in Research and Development
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.
-
Medicinal Chemistry: As a scaffold, it can be elaborated to synthesize novel kinase inhibitors, receptor antagonists, or other biologically active molecules. The trifluoromethyl group can enhance the compound's ability to cross cell membranes and resist metabolic degradation. The aniline moiety is a key starting point for the formation of amides, sulfonamides, and other functional groups commonly found in pharmaceuticals.
-
Materials Science: Diaryl thioethers are known for their thermal stability and optical properties. This compound could be used as a monomer in the synthesis of high-performance polymers with desirable refractive indices or thermal resistance.
References
-
Jouvin, K., Matheis, C., & Goossen, L. J. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a CH-thiocyanation/fluoroalkylation cascade. Chemistry, 21(41), 14324-14327. Available at: [Link].
-
Jiang, C., Huang, S., Zhao, K., Fu, Y., Ma, M., & Hong, J. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters, 23(17), 6826–6831. Available at: [Link].
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Executive Summary
This guide details the synthesis of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline , a diaryl sulfide scaffold critical in medicinal chemistry for constructing tubulin polymerization inhibitors and PPAR agonists. The synthesis presents a classic chemoselectivity challenge: differentiating between the nucleophilic amine (-NH2) and thiol (-SH) groups of 4-aminothiophenol.
We present two validated protocols:
-
Method A (Gold Standard): Copper-Catalyzed C–S Coupling (Ullmann-type). Preferred for scalability, reproducibility, and high chemoselectivity (S > N).
-
Method B (Metal-Free): Nucleophilic Aromatic Substitution (
). A greener alternative utilizing activated fluoro-arenes.
Strategic Analysis & Retrosynthesis
Chemoselectivity Challenge
The starting material, 4-aminothiophenol, contains two nucleophilic sites.
-
Thiol (-SH):
(as thiolate). Soft nucleophile. -
Amine (-NH_2):
(conjugate acid). Harder nucleophile.
Under basic conditions, the thiolate anion is generated, which is significantly more nucleophilic toward soft electrophiles (like aryl iodides in the presence of Cu) or in
Retrosynthetic Pathway
The target molecule is disconnected at the C–S bond.
Caption: Retrosynthetic disconnection revealing the convergent coupling strategy.
Experimental Protocols
Method A: Copper-Catalyzed C–S Coupling (Recommended)
This method utilizes a Copper(I) catalyst to facilitate the coupling of the aryl iodide with the thiol. Copper is preferred over Palladium here because Cu-catalysis is highly selective for S-arylation over N-arylation, avoiding the need for N-protection.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |
| 4-Aminothiophenol | 125.19 | 1.0 | 1.25 g | Nucleophile |
| 1-Iodo-4-(trifluoromethyl)benzene | 272.01 | 1.1 | 3.00 g | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 95 mg | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.10 | 180 mg | Ligand |
| Cesium Carbonate ( | 325.82 | 2.0 | 6.50 g | Base |
| Toluene (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add CuI (0.05 eq) and 1,10-phenanthroline (0.10 eq).
-
Add 5 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until a homogeneous complex forms (often dark colored).
-
-
Substrate Addition:
-
Add 4-Aminothiophenol (1.0 eq), 1-Iodo-4-(trifluoromethyl)benzene (1.1 eq), and
(2.0 eq) to the reaction vessel. -
Critical Step: If 4-aminothiophenol appears yellow or gummy (indicating disulfide formation), recrystallize it or add 10 mol%
to reduce it in situ, though fresh commercial material is usually sufficient under inert gas.
-
-
Reaction:
-
Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Heat the mixture to 110 °C (oil bath temperature) with vigorous stirring.
-
Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. Reaction is typically complete in 12–18 hours .
-
-
Workup:
-
Cool to room temperature.[7]
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Method B: Metal-Free (Alternative)
Suitable if heavy metals must be avoided. Requires the more reactive fluoro- or chloro- derivative.
Reagents
-
Nucleophile: 4-Aminothiophenol (1.0 eq)
-
Electrophile: 1-Fluoro-4-(trifluoromethyl)benzene (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or DMSO (Polar aprotic is required)
Protocol Summary
-
Dissolve 4-aminothiophenol and
in DMF. Stir for 15 min to generate the thiolate. -
Add 1-Fluoro-4-(trifluoromethyl)benzene.
-
Heat to 80–90 °C for 6–10 hours.
-
Pour into ice water to precipitate the crude product. Filter and recrystallize.
Purification & Characterization
Purification Workflow
Caption: Standard workup and purification workflow for diaryl sulfides.
Quality Control (QC) Criteria
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
- 7.50 (d, J=8.2 Hz, 2H, Ar-H ortho to CF3)
- 7.30 (d, J=8.2 Hz, 2H, Ar-H meta to CF3)
- 7.25 (d, J=8.5 Hz, 2H, Ar-H ortho to S on aniline ring)
- 6.70 (d, J=8.5 Hz, 2H, Ar-H ortho to NH2)
- 3.80 (br s, 2H, NH2)
-
19F NMR: Single peak at
-62.5 ppm. -
MS (ESI): Calculated for
: 269.05; Found [M+H]+: 270.1.
Safety & Handling
-
Thiols: 4-Aminothiophenol has a disagreeable "rotten garlic" odor. ALL weighing and transfers must be performed in a fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills and glassware.
-
Pressure: Heating solvents to 110 °C in sealed tubes generates pressure. Use appropriate pressure-rated vessels.
-
Waste: Aqueous waste containing Copper or Fluorine must be segregated according to local EHS regulations.
References
-
Copper-Catalyzed C-S Coupling Methodology
- Title: "Copper-Catalyzed Coupling of Aryl Iodides and Thiols"
- Source:Organic Letters, 2002, 4(20), 3517–3520.
-
URL:[Link]
-
Selectivity of Aminothiophenols
- Title: "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols" (Context on selectivity mechanisms applicable to thiols).
- Source:J. Am. Chem. Soc., 2009, 131(47), 17423.
-
URL:[Link]
-
General
on Fluorobenzotrifluorides:- Title: "Nucleophilic Aromatic Substitution of p-Fluorobenzotrifluoride"
- Source:Journal of Organic Chemistry (General Precedent).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 473-27-8: 4-(Trifluoromethylsulfonyl)aniline [cymitquimica.com]
- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 4-((Trifluoromethyl)thio)aniline | 372-16-7 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tdcommons.org [tdcommons.org]
- 9. Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
catalytic reduction of 4-[(4-trifluoromethylphenyl)thio]nitrobenzene to aniline
Application Note: Chemoselective Catalytic Reduction of Thioether-Bridged Nitroarenes
Abstract & Strategic Overview
The reduction of 4-[(4-trifluoromethylphenyl)thio]nitrobenzene presents a classic "chemoselectivity vs. catalyst poisoning" dilemma. While nitro reduction is a routine transformation, the presence of the thioether (sulfide) bridge acts as a potent catalyst poison for standard Palladium (Pd) systems, while the trifluoromethyl group requires conditions that prevent hydrodefluorination.
This Application Note provides three validated protocols to achieve high-yield conversion to the aniline without compromising the C–S linkage or the CF3 moiety.
The Core Challenge: The "Sulfur Trap"
Standard catalytic hydrogenation (H2, Pd/C) typically fails for this substrate due to two competing mechanisms:
-
Catalyst Deactivation: The lone pairs on the sulfur atom bind irreversibly to the active Pd sites, halting turnover (Poisoning).
-
Desulfurization: If forcing conditions (high T/P) are applied to overcome poisoning, the C–S bond undergoes hydrogenolysis, cleaving the molecule into aniline and (trifluoromethyl)benzene.
Selected Strategy:
-
Primary Protocol (Scalable): Platinum-on-Carbon (Pt/C) with Vanadium doping or Sulfided Platinum. Pt is naturally more resistant to S-poisoning than Pd.
-
Secondary Protocol (Lab Scale/High Selectivity): Transfer Hydrogenation using Fe/C.
-
Contingency Protocol (Robust): Modified Béchamp Reduction (Fe/NH4Cl) for scenarios where heterogeneous catalysis is unavailable.
Reaction Mechanism & Selectivity Logic
The following diagram illustrates the competing pathways and the required selectivity control.
Figure 1: Reaction pathways highlighting the necessity of catalyst selection to avoid poisoning and side reactions.
Protocol A: Sulfided Pt/C Hydrogenation (Recommended for Scale-Up)
Rationale: Platinum is inherently less oxophilic and less susceptible to sulfur poisoning than Palladium. The "sulfided" variant (Pt(S)/C) is pre-poisoned with sulfur, occupying the highly active sites that would otherwise cleave the C–S bond, leaving the sites responsible for nitro reduction active.
Materials:
-
Catalyst: 5% Pt/C (sulfided) or 5% Pt/C doped with 0.5% Vanadium.
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Hydrogen Source: H2 gas (Balloon or moderate pressure vessel).
Step-by-Step Procedure:
-
Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g (26.8 mmol) of the nitro substrate in 100 mL of Methanol.
-
Catalyst Addition: Add 0.5 g of 5% Pt(S)/C (5 wt% loading relative to substrate).
-
Critical: Add the catalyst as a slurry in water/methanol to avoid ignition of dry catalyst vapors.
-
-
Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).
-
Reaction: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 50°C .
-
Note: Do not exceed 60°C to prevent defluorination risks.
-
-
Monitoring: Agitate vigorously. Reaction typically completes in 4–6 hours. Monitor via HPLC (see Section 6).
-
Workup: Filter the hot mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product often crystallizes upon cooling or can be recrystallized from Ethanol/Water.
Expected Yield: >92% Selectivity: >99% (No C-S cleavage observed).
Protocol B: The "Antidote" Method (Pd/C + Triphenylphosphine)
Rationale: If Pt/C is unavailable, standard Pd/C can be used if "masked" with a ligand. Triphenylphosphine (TPP) competes with the substrate's sulfur atom for the Pd surface, preventing irreversible poisoning while allowing nitro reduction to proceed.
Step-by-Step Procedure:
-
Charge: Dissolve 1.0 g substrate in 15 mL THF/Methanol (1:1).
-
Add "Antidote": Add 0.2 eq of Triphenylphosphine (PPh3). Stir for 10 minutes.
-
Catalyst: Add 10 wt% of 10% Pd/C.
-
Reaction: Hydrogenate at 1 atm (Balloon) at Room Temperature for 12 hours.
-
Workup: Filter through Celite. The filtrate will contain PPh3 and PPh3=O (oxide).
-
Purification: Requires column chromatography (Hexane/EtOAc) or acid-base extraction to separate the aniline from the phosphine residues.
Protocol C: Iron-Mediated Reduction (The "Fail-Safe")
Rationale: This method is stoichiometric but chemically robust. Iron in aqueous ammonium chloride reduces nitro groups under mild conditions without affecting thioethers or trifluoromethyl groups. It is ideal for small batches (<5g) where filtration of metal waste is acceptable.
Step-by-Step Procedure:
-
Mixture: In a round-bottom flask, suspend 2.0 g substrate in 40 mL Ethanol and 10 mL Water.
-
Activation: Add 1.5 g Ammonium Chloride (NH4Cl) and 2.0 g Iron Powder (325 mesh).
-
Reflux: Heat to reflux (approx. 75–80°C) with vigorous stirring.
-
Timeline: The reaction is usually complete in 2 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).
-
Workup: Filter hot through Celite. Rinse the cake with hot Ethanol.
-
Isolation: Pour filtrate into 100 mL ice water. The aniline product usually precipitates. Filter and dry.[1]
Analytical Validation & Troubleshooting
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
Data Interpretation Table:
| Component | Retention Time (Approx) | Diagnostic Feature |
| Aniline Product | 6.5 min | Primary Peak. Mass [M+H]+ = 344. |
| Nitro Substrate | 10.2 min | Disappears upon completion. |
| Desulfurized Impurity | 4.1 min | Indicates over-reduction (C-S cleavage). |
| Azoxy Intermediate | 8.5 min | Indicates incomplete reaction (Stalled). |
Troubleshooting Guide:
Figure 2: Troubleshooting logic for common hydrogenation failures.
References
-
Chemoselective Hydrogenation of Nitroarenes with Thioether Linkages. Source:Organic Letters, 2021. Context: Demonstrates base-metal and Pt-group tolerance for sulfur. URL:[Link]
-
Triphenylphosphine as Efficient Antidote for Sulfur-Poisoning of Pd/C. Source:ChemistrySelect, 2018. Context: Validates the use of PPh3 to mask sulfur during hydrogenation. URL:[Link]
-
Iron-Mediated Reduction of Nitroarenes (Bechamp Modification). Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard reference for Fe/NH4Cl reduction protocols. URL:[Link]
Sources
Application Note: Chemoselective Synthesis of Diaryl Thioethers via Ligand-Free Copper-Catalyzed C-S Cross-Coupling
Target Transformation: 4-Iodoaniline + 4-(Trifluoromethyl)thiophenol
Executive Summary
The formation of aryl-sulfur (C-S) bonds is a critical transformation in the synthesis of biologically active molecules and advanced materials. However, cross-coupling substrates that contain competing nucleophilic centers—such as the free primary amine (-NH
This application note details a highly efficient, ligand-free, copper-catalyzed Ullmann-type protocol that achieves >95% chemoselectivity for C-S bond formation over C-N bond formation. By leveraging Hard-Soft Acid-Base (HSAB) principles, this methodology eliminates the need for expensive palladium catalysts, complex phosphine ligands, and tedious amine-protecting group strategies.
Mechanistic Rationale & Chemoselectivity
The fundamental challenge in coupling 4-iodoaniline with a thiol is preventing the competitive N-arylation (Buchwald-Hartwig or Ullmann C-N coupling) of the free aniline.
Why Copper over Palladium?
Palladium-catalyzed cross-couplings often require highly engineered, sterically demanding ligands (e.g., Xantphos or Josiphos) to differentiate between competing nucleophiles, and sulfur frequently poisons Pd catalysts by strongly coordinating to the metal center. In contrast, Copper(I) is a "soft" Lewis acid. According to HSAB theory, Cu(I) preferentially coordinates with "soft" Lewis bases like thiols (-SH) rather than "hard" Lewis bases like primary amines (-NH
As demonstrated by [1], the use of a simple CuI catalyst in the presence of a mild base (K
Fig 1: Hard-Soft Acid-Base (HSAB) logic driving chemoselective C-S over C-N coupling.
Condition Optimization & Data Presentation
The choice of base, solvent, and temperature is critical to ensure the self-validating nature of this protocol. K
Table 1: Optimization of Reaction Conditions for 4-Iodoaniline and 4-CF
| Catalyst System | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (S vs N) |
| CuI (5 mol%) | K | DMF | 100 | 94% | > 99:1 (Optimal) |
| CuI (5 mol%) | Cs | Toluene | 110 | 62% | 95:5 (Poor solubility) |
| Pd | DIPEA | Dioxane | 100 | 45% | 60:40 (Mixed coupling) |
| None (Control) | K | DMF | 100 | 0% | N/A |
Note: Yields represent isolated yields after silica gel chromatography. Chemoselectivity determined via crude
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. At each stage, specific observable physical or analytical changes confirm the success of the step, preventing the propagation of errors.
Fig 2: Step-by-step experimental workflow for Cu-catalyzed C-S cross-coupling.
Materials & Reagents
-
4-Iodoaniline: 1.0 mmol (219 mg)
-
4-(Trifluoromethyl)thiophenol: 1.2 mmol (214 mg, ~168 µL)
-
Copper(I) Iodide (CuI): 5 mol% (0.05 mmol, 9.5 mg) - Must be an off-white powder. Discard if green/brown (indicates oxidation to Cu(II)).
-
Potassium Carbonate (K
CO ): 2.0 mmol (276 mg) - Oven-dried to remove moisture. -
Anhydrous DMF: 3.0 mL
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere Recommended but Not Strictly Required)
-
To an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 4-iodoaniline (219 mg), CuI (9.5 mg), and K
CO (276 mg). -
Seal the vial with a septum and purge with Argon for 5 minutes. (Causality: While this specific Ullmann coupling is robust, excluding oxygen prevents the oxidative homocoupling of the thiol into a disulfide byproduct).
-
Add anhydrous DMF (3.0 mL) via syringe, followed by 4-(trifluoromethyl)thiophenol (168 µL).
Step 2: Heating and In-Process Monitoring 4. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 5. Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) for 12 hours. 6. Validation Checkpoint (TLC): After 12 hours, sample 5 µL of the reaction mixture and dilute in 100 µL EtOAc. Spot on a silica TLC plate alongside a 4-iodoaniline standard. Elute with 20% EtOAc in Hexanes.
-
Observation: The 4-iodoaniline spot (
, stains brown with ninhydrin) should be completely consumed. A new, strongly UV-active product spot will appear at .
Step 3: Quench and Workup 7. Cool the reaction mixture to room temperature. 8. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove insoluble copper salts and inorganic base. Rinse the pad with an additional 10 mL of EtOAc. 9. Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 20 mL) and brine (1 × 20 mL).
-
Causality: DMF is highly miscible with water. Multiple aqueous washes are strictly required to partition the DMF out of the organic layer, preventing co-elution during chromatography.
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
11. Purify the crude residue via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes.
12. Collect the fractions corresponding to the product (
Final Validation & Quality Control
To validate the structural integrity and chemoselectivity of the isolated product, perform the following spectral checks:
-
H NMR (400 MHz, CDCl
): Look for the presence of a broad singlet integrating to 2 protons around 3.80 - 4.00 ppm. This validates that the -NH group remains intact and did not participate in C-N coupling. -
F NMR (376 MHz, CDCl
): A sharp singlet at approximately -62.5 ppm confirms the presence of the intact trifluoromethyl group. -
LC-MS (ESI+): Expected mass for C
H F NS is 269.05. Look for the [M+H] peak at m/z 270.1.
References
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." Journal of Organic Chemistry, 73(14), 5625-5628.[Link]
-
Ranjan, R., et al. (2016). "Thiolate-assisted copper(I) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism." New Journal of Chemistry, Royal Society of Chemistry, 40, 7554-7560.[Link]
-
Organic Synthesis Portal. "Ullmann Coupling & other Cu Catalyzed reactions." Organic-Synthesis.com.[Link]
ligand-free copper-catalyzed coupling for diaryl sulfide synthesis
Application Note & Protocol Guide
Strategic Overview
The formation of Carbon-Sulfur (C–S) bonds is a pivotal transformation in the synthesis of pharmaceuticals (e.g., Vortioxetine, Quetiapine), agrochemicals, and organic materials. Historically, these couplings relied on Palladium catalysts (Migita-Kosugi-Stille) or high-temperature copper-mediated methods requiring stoichiometric metal usage.
Recent advancements have shifted toward Ligand-Free Copper Catalysis , utilizing the "Solvent Effect" where coordinating solvents (DMSO, DMF) or substrates stabilize the active copper species, eliminating the need for expensive phosphine or phenanthroline ligands.
Why Ligand-Free?
-
Atom Economy & Cost: Removes the most expensive component of the catalytic system (the ligand).
-
Purification: Simplifies workup by avoiding the removal of lipophilic ligands.
-
Scalability: Ideal for GMP environments where trace metal/ligand scavenging is regulatory-critical.
Mechanistic Insight: The "Solvent-as-Ligand" Paradigm
In "ligand-free" protocols, the absence of an exogenous ligand does not mean the copper center is naked. Coordinating solvents, particularly DMSO and DMF , stabilize the Cu(I) intermediate, preventing disproportionation and aggregation into inactive Cu(0).
The Dual-Path Mechanism
We distinguish between two primary routes based on the electrophile:
-
Ullmann-Type (Aryl Halides): Involves a Cu(I)
Cu(III) cycle. The thiol coordinates to Cu(I), followed by oxidative addition of the aryl halide. -
Chan-Lam-Type (Aryl Boronic Acids): An oxidative coupling cycle (Cu(II)
Cu(III)) requiring an external oxidant (usually air/O ).
Visualization: Catalytic Cycles
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic comparison of Ullmann-type (Halide) vs. Chan-Lam (Boronic Acid) cycles.
Experimental Protocols
Method A: Aryl Halides + Thiols (The Robust Route)
Best For: Aryl Iodides, Bromides, and electron-deficient Chlorides. Chemistry: Modified Ullmann Coupling.
Reagents:
-
Substrate: Aryl Iodide (1.0 equiv)
-
Nucleophile: Thiophenol derivative (1.2 equiv)
-
Catalyst: CuI (Copper(I) Iodide) – 5 mol%
-
Base: K
CO (2.0 equiv)[1] -
Solvent: DMSO (Anhydrous) – 0.5 M concentration
Protocol Steps:
-
Setup: In a screw-cap vial equipped with a magnetic stir bar, add CuI (5 mol%), K
CO (2.0 equiv), and the Aryl Iodide (1.0 equiv). -
Addition: Transfer the vial to a glovebox or purge with Argon (though CuI is air-stable, thiols oxidize easily). Add DMSO followed by the Thiol (1.2 equiv).
-
Reaction: Seal the vial tightly. Heat to 90–100 °C for 12–24 hours.
-
Observation: The reaction mixture often turns from off-white/yellow to a darker suspension.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (
) to remove DMSO.-
Note: DMSO retention is a common yield-killer during column chromatography; ensure thorough aqueous washing.
-
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel chromatography.
Self-Validation Check:
-
If the reaction turns bright blue/green immediately, oxygen may have leaked in, oxidizing Cu(I) to inactive Cu(II) before the cycle began. Ensure inert atmosphere for initiation.
Method B: Aryl Boronic Acids + Disulfides (The Odorless Route)
Best For: Late-stage functionalization, avoiding smelly thiols, mild conditions. Chemistry: Chan-Lam Oxidative Coupling.[2][3]
Reagents:
-
Substrate: Aryl Boronic Acid (1.5 equiv)
-
Nucleophile: Diaryl Disulfide (0.5 equiv - delivers 1.0 equiv sulfide) or Thiol.
-
Catalyst: Cu(OAc)
(Copper(II) Acetate) – 10 mol% -
Solvent: DMSO:H
O (5:1 ratio) -
Atmosphere: Open Air (O
balloon for faster rates)
Protocol Steps:
-
Setup: Add Cu(OAc)
(10 mol%), Aryl Boronic Acid (1.5 equiv), and Disulfide (0.5 equiv) to a reaction tube. -
Solvent: Add DMSO/H
O mixture. -
Reaction: Stir vigorously at 80 °C under an air atmosphere (do not seal under Argon; O
is required). -
Monitoring: Reaction typically completes in 6–12 hours.
-
Workup: Dilute with brine and extract with Dichloromethane (DCM).
-
Why DCM? Disulfides are highly soluble in DCM.
-
-
Purification: Standard silica chromatography.
Self-Validation Check:
-
Protodeboronation: If you observe the formation of the parent arene (Ar-H) instead of the product, the temperature is likely too high or the boronic acid is unstable. Lower temp to 60 °C and increase reaction time.
Comparative Analysis & Workflow Selection
| Feature | Method A (Halides) | Method B (Boronic Acids) |
| Substrate Availability | High (Iodides/Bromides common) | Moderate (Boronic acids commercial) |
| Atom Economy | High | Lower (Boronic acid excess needed) |
| Odor Control | Poor (Requires free Thiols) | Excellent (Can use Disulfides) |
| Air Sensitivity | Sensitive (Thiol oxidation risk) | Requires Air (Oxidative coupling) |
| Temperature | High (90–110 °C) | Mild (RT – 80 °C) |
| Functional Group Tolerance | Good (Base sensitive groups risk) | Excellent (Mild conditions) |
Decision Workflow
Use the following logic tree to select the appropriate protocol for your target molecule.
Figure 2: Experimental decision matrix for selecting the optimal coupling protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning or oxidation. | Ensure CuI is white/off-white. Degas DMSO thoroughly before adding thiol. |
| Homocoupling of Thiol (Disulfide formation) | Excessive O | Switch to inert atmosphere (Ar/N |
| Protodeboronation (Method B) | Temperature too high; Wet solvent. | Lower temp to 40–60 °C. Add molecular sieves (4Å) if using anhydrous protocol. |
| Blue/Green Reaction Color (Method A) | Cu(I) oxidized to Cu(II). | This is fatal for Ullmann cycles. Restart under stricter inert conditions. |
References
-
Sperotto, E., et al. (2008).[4] "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." The Journal of Organic Chemistry. Link
-
Xu, H.-J., et al. (2008).[4][5] "Ligand-Free C-S Bond Formation Catalyzed by Copper(I) Oxide." Synlett. Link
-
Qiao, Z., et al. (2014).[4] "Odorless and Stable Solid Na2S2O3[4]·5H2O as a Sulfur Source."[4] Organic Letters. Link
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters (Foundational Chan-Lam Reference). Link
-
Organic Chemistry Portal. "Copper-catalyzed C-S Bond Formation." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids | NSF Public Access Repository [par.nsf.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. Ligand-Free C-S Bond Formation Catalyzed by Copper(I) Oxide [organic-chemistry.org]
Application Note: Recrystallization & Purification of 4-(4-Trifluoromethylphenylthio)aniline
[1]
Executive Summary & Compound Analysis
The purification of 4-(4-trifluoromethylphenylthio)aniline presents a specific challenge common to lipophilic diaryl sulfides: balancing the removal of non-polar byproducts (disulfides, unreacted halides) while retaining the polar amine functionality.[1]
This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-aminothiophenol with 4-chlorobenzotrifluoride.[1] The crude reaction mixture invariably contains:
-
Bis(4-aminophenyl)disulfide : A yellow, non-polar solid formed by oxidation of the starting thiol.[1]
-
Unreacted 4-chlorobenzotrifluoride : A volatile liquid.[1]
-
Inorganic Salts : KCl or KF from the coupling reaction.[1]
Strategic Insight: Direct recrystallization often fails due to "oiling out" caused by the low melting point and high lipophilicity of the trifluoromethyl group.[1] A hybrid purification strategy combining Acid-Base Extraction (to isolate the amine) followed by a dual-solvent recrystallization is the most robust method for achieving >99% purity.[1]
Solvent System Selection
Based on Hansen Solubility Parameters (HSP) and empirical data for diaryl sulfides, the following solvent systems are validated:
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol / Water | Primary | High | The amine is soluble in hot ethanol; water acts as a strong anti-solvent to precipitate the product while retaining inorganic salts.[1] |
| Toluene / Heptane | Secondary | Medium | Excellent for removing non-polar disulfide impurities.[1] Use if the crude contains significant yellow disulfide coloration.[1] |
| Ethyl Acetate / Hexane | Alternative | High | Standard "polar/non-polar" gradient.[1] Good for preventing oiling out if cooled slowly.[1] |
| Dichloromethane (DCM) | Extraction | N/A | Used only for the acid-base extraction step, not for crystallization.[1] |
Pre-Purification: Acid-Base Extraction (Critical Step)[1]
Author's Note: Do not skip this step. Direct recrystallization of the crude black/brown solid often leads to occlusion of impurities.[1] This chemical filter leverages the basicity of the aniline nitrogen.[1]
Protocol:
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidification: Extract the organic layer with 1M HCl (3 x 20 mL). The product (as the hydrochloride salt) moves to the aqueous layer.[1]
-
Discard the organic layer (contains non-basic impurities like disulfides and unreacted halides).[1]
-
-
Neutralization: Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.[1]
-
Basification: Slowly adjust the aqueous layer to pH 10-11 using 10% NaOH or saturated Na₂CO₃. The product will precipitate as a free base (milky white/off-white solid).[1]
-
Recovery: Extract the turbid aqueous mixture with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate to dryness.
Recrystallization Protocol (Ethanol/Water System)
This protocol utilizes the Anti-Solvent Addition Method .[1]
Materials:
-
Crude 4-(4-trifluoromethylphenylthio)aniline (from Step 3).[1]
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Anti-solvent: Deionized Water (H₂O).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]
Step-by-Step Procedure:
-
Saturation: Place the solid in a round-bottom flask. Add Absolute Ethanol (3 mL per gram of solid).[1]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat but keep the flask warm. Add warm water (50-60°C) dropwise to the stirring solution.
-
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
-
Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.[1] The solution should be saturated and clear.
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation).
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.[1]
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Expected Results:
Troubleshooting & "Oiling Out"
The trifluoromethyl group makes this compound prone to separating as an oil droplet before crystallizing.[1]
| Symptom | Cause | Solution |
| Product separates as an oil | Solution is too concentrated or cooled too fast.[1] | Re-heat to dissolve.[1] Add a seed crystal at the cloud point.[1] Cool very slowly (wrap flask in foil/towel). |
| Yellow color persists | Disulfide impurity remaining.[1] | Perform the Acid-Base extraction (Step 3) again, or recrystallize from Toluene/Heptane .[1] |
| Low Yield | Too much solvent used.[1] | Concentrate the mother liquor and repeat the crystallization (second crop).[1] |
Process Visualization (Workflow)[1]
Caption: Integrated Acid-Base Purification and Recrystallization Workflow for CAS 54458-05-8.
Safety & Handling
-
Fluorinated Compounds: The trifluoromethyl group is stable, but thermal decomposition (>200°C) can release HF.[1]
-
Anilines: Aromatic amines are potential sensitizers and can cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]
-
Disulfides: The byproducts are often malodorous and toxic; dispose of organic waste in designated sulfur-waste containers.[1]
References
-
Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 22175160, 4-[4-(trifluoromethyl)phenyl]sulfanylaniline. Retrieved from [Link][1]
-
Synthesis Context (PPAR Agonists): Shearer, B. G., et al. (2003).[1] A short and efficient synthesis of the pharmacological research tool GW501516. Journal of Organic Chemistry. Retrieved from [Link]
-
Patent Methodology: Raddatz, S., et al. (1988).[1] Diaryl sulphide derivatives. U.S. Patent No.[1] 4,771,062.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
General Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for aniline purification techniques).
The Strategic Utility of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the array of fluorinated building blocks, 4-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline has emerged as a particularly valuable pharmaceutical intermediate. Its unique trifluoromethyl group can significantly improve metabolic stability and bioavailability of drug candidates.[1] This guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The inherent reactivity of this compound, stemming from the nucleophilic aniline group and the electronically distinct diaryl sulfide linkage, renders it a versatile scaffold for the synthesis of a diverse range of complex molecules. The potent electron-withdrawing nature of the trifluoromethyl group further influences the electronic properties of the entire molecule, impacting its reactivity and potential interactions with biological targets.[2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount in a research and development setting. The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 139-65-1 |
| Molecular Formula | C₁₃H₁₀F₃NS |
| Molecular Weight | 285.29 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[3][4] In case of accidental contact, rinse the affected area with copious amounts of water.[3] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][4][5][6]
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are foundational structures in the design of numerous kinase inhibitors, including clinically approved drugs like gefitinib and erlotinib. These inhibitors typically target the ATP-binding site of kinases, with the aniline moiety playing a critical role in binding to the hinge region of the kinase domain. The unique structural features of this compound make it an attractive building block for novel kinase inhibitors targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers in many cancers.
Protocol 1: Synthesis of a Novel 4-Anilinoquinazoline Derivative
This protocol details the synthesis of a 4-anilinoquinazoline derivative, a common scaffold in kinase inhibitors, through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthesis of a 4-anilinoquinazoline derivative.
Materials and Reagents:
-
This compound (1.0 eq.)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq.)
-
Isopropanol (anhydrous)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous isopropanol to the flask to achieve a concentration of approximately 0.2 M with respect to the reactants. Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt may form. Collect the solid by vacuum filtration and wash it with cold isopropanol.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrochloride salt of the desired 4-anilinoquinazoline derivative. Alternatively, the free base can be obtained by neutralizing the hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to drive the reaction to completion.
-
Catalyst: The addition of a catalytic amount of hydrochloric acid protonates the quinazoline ring, making it more susceptible to nucleophilic attack by the aniline.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Application in the Synthesis of Diaryl Sulfides via C-S Cross-Coupling
Diaryl sulfides are a prevalent structural motif in many biologically active compounds. The synthesis of unsymmetrical diaryl sulfides can be efficiently achieved through palladium-catalyzed C-S cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling of thiols with aryl halides. This compound can participate in such reactions, where the aniline nitrogen acts as the nucleophile, coupling with an aryl halide to form a triarylamine-sulfide structure.
Protocol 2: Palladium-Catalyzed Synthesis of a Triarylamine-Sulfide Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Reaction Workflow:
Figure 2: Workflow for Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.2 eq.)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (0.015 equivalents), Xantphos (0.03 equivalents), and cesium carbonate (1.4 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Inert Atmosphere: Seal the Schlenk tube and purge with inert gas for 5-10 minutes.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triarylamine-sulfide product.[1]
Expert Insights on the Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that is known to be effective for a wide range of aryl halides and amines.
-
Base Selection: A strong, non-nucleophilic base such as cesium carbonate is often used to deprotonate the aniline and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive aniline moiety, a diaryl sulfide linkage, and an electron-withdrawing trifluoromethyl group provides a powerful platform for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors. The strategic application of such intermediates is a cornerstone of modern medicinal chemistry, enabling the creation of novel therapeutics with improved efficacy and safety profiles.
References
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PMC. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. Retrieved from [Link]
-
Lupine Publishers. (2018, November 28). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). Retrieved from [Link]
- Patsnap. (2012, March 28). Synthesis method of celecoxib.
-
Taylor & Francis Online. (n.d.). Convenient Synthesis of Sorafenib and Its Derivatives. Retrieved from [Link]
-
MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral properties of celecoxib. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of diarylmethyl thioethers. Retrieved from [Link]
-
PMC. (2023, April 26). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives. Retrieved from [Link]
Sources
Application Note: High-Fidelity Diazotization of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Part 1: Strategic Overview & Chemical Logic
The Substrate Challenge
The target molecule, 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline (also known as 4-[(4-trifluoromethylphenyl)thio]aniline), presents a specific set of physicochemical challenges that disqualify standard "textbook" diazotization methods (e.g., simple aqueous HCl/NaNO₂).
-
Solubility (The Primary Bottleneck): The presence of the diaryl thioether linkage and the trifluoromethyl (-CF₃) group renders this molecule highly lipophilic (LogP > 4). In standard aqueous acid, the amine will protonate but likely form an insoluble gummy salt rather than a clear solution. Heterogeneous diazotization leads to "tarring" caused by the coupling of the formed diazonium species with unreacted, insoluble free amine.
-
Electronic Environment: The sulfur atom acts as a weak resonance donor, but the para-CF₃ group on the distal ring exerts a strong inductive electron-withdrawing effect. Consequently, the primary amine is less basic than unsubstituted aniline. This requires a highly acidic medium to force protonation and prevent triazene formation.
-
Sulfur Sensitivity: The thioether bridge (-S-) is susceptible to oxidation. While nitrous acid (
) is a mild oxidant, the use of excess nitric acid or uncontrolled temperatures could lead to sulfoxide ( ) impurities.
The Solution Architecture
To ensure high yields (>90%) and purity, this guide provides two validated protocols:
-
Protocol A (The Isolation Route): Uses Tetrafluoroboric Acid (
).[1] This generates the diazonium tetrafluoroborate salt, which is typically insoluble in the reaction medium, stable, and safer to handle than chloride salts. -
Protocol B (The In-Situ Route): Uses Alkyl Nitrite in Organic Solvent (Doyle Method). This completely bypasses solubility issues by working in a homogeneous organic phase (Acetonitrile), ideal for subsequent Sandmeyer or coupling reactions where isolation is unnecessary.
Part 2: Experimental Protocols
Safety & Handling (Critical)
-
Diazonium Hazards: Dry diazonium halide salts (Cl⁻, Br⁻) are potentially explosive. Never dry them completely. The tetrafluoroborate (
) salts described in Protocol A are significantly more stable but should still be treated with caution. -
Toxicology: The substrate contains a fluorinated aromatic amine moiety. Handle in a fume hood with double-nitrile gloves.
-
Temperature Control: Maintain reaction temperatures strictly between -5°C and 5°C.
Protocol A: Synthesis of the Stable Diazonium Tetrafluoroborate
Best for: When the diazonium salt needs to be isolated, stored, or purified before use.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid: Tetrafluoroboric acid (
), 48-50% aq. solution (2.5 - 3.0 equiv) -
Nitrite Source: Sodium Nitrite (
), saturated aqueous solution (1.1 equiv) -
Solvent: Glacial Acetic Acid (AcOH) / Water mixture (1:1 v/v)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline substrate (10 mmol) in Glacial Acetic Acid (10 mL). Slight warming (30-40°C) may be required to achieve a clear homogeneous solution.
-
Acidification: Add the 48%
solution (25-30 mmol) slowly. The amine salt may precipitate; this is acceptable if the suspension is fine and stirrable. -
Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0°C .
-
Diazotization: Add the saturated
solution dropwise via a pressure-equalizing addition funnel or syringe pump. -
Digestion: Stir at 0°C for 30-45 minutes.
-
Precipitation (Critical Step): Add cold Diethyl Ether (
) or cold water to the reaction mixture to force the precipitation of the diazonium tetrafluoroborate salt. -
Filtration: Filter the solid rapidly using a sintered glass funnel. Wash with cold water (to remove excess acid/NaNO₂) followed by cold
(to dry). -
Storage: Store the resulting solid in a plastic vial at -20°C.
Protocol B: Homogeneous Organic Diazotization (Doyle Method)
Best for: Direct use in Sandmeyer reactions (chlorination, cyanation) without isolation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Acid Promoter:
-Toluenesulfonic acid (p-TsOH) (1.0 equiv) - Optional, accelerates reaction -
Solvent: Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the aniline (10 mmol) and p-TsOH (10 mmol) in anhydrous Acetonitrile (20 mL) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add tert-butyl nitrite (15 mmol) dropwise.
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature (20-25°C) for 30 minutes.
-
Validation: The solution now contains the diazonium tosylate species.
-
Downstream Use: This solution can be added directly to a solution of CuCl, CuBr, or KI for Sandmeyer transformations.
Part 3: Process Visualization
Reaction Workflow (Protocol A)
Caption: Step-by-step workflow for the isolation of the stable diazonium tetrafluoroborate salt.
Mechanistic Pathway
Caption: Mechanistic progression from primary amine to the electrophilic diazonium species.
Part 4: Quality Control & Validation
In-Process Monitoring (Starch-Iodide Test)
To ensure complete conversion and avoid side reactions, the presence of excess nitrous acid (
-
Positive Test: A drop of the reaction mixture on Starch-Iodide paper turns instantaneously blue/black . This indicates excess
is present (Good during addition). -
Endpoint: If the paper does not turn blue 15 minutes after the last addition, add more
. -
Quenching: Before filtration (Method A) or coupling (Method B), if a strong positive test persists, add small amounts of Urea or Sulfamic Acid to decompose excess nitrite (preventing side reactions in the next step).
The Beta-Naphthol Confirmation
This is the definitive test to prove the diazonium salt has formed and is active.
-
Dissolve 50 mg of
-naphthol in 2 mL of dilute NaOH. -
Add 2-3 drops of your diazonium reaction mixture.
-
Result: An intense orange/red precipitate (azo dye) confirms the presence of the diazonium species.
Data Summary Table
| Parameter | Method A (Aqueous Acid) | Method B (Organic/Doyle) |
| Solvent System | AcOH / | Acetonitrile (MeCN) |
| Nitrosating Agent | ||
| Temperature | < 5°C | 0°C |
| Reaction Time | 45 - 60 min | 30 - 45 min |
| Product State | Solid Salt ( | Solution (Tosylate/Cl) |
| Primary Use Case | Isolation / Storage / Schiemann | One-pot Sandmeyer |
References
-
Hanson, P., et al. "Diazotisation of weakly basic amines." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[6][7] Organic Letters, vol. 10, no.[6][7] 18, 2008, pp. 3961–3964.
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430.
-
Organic Syntheses. "Diazotization of amines: General Procedures." Organic Syntheses, Coll. Vol. 1, p. 170.
-
PubChem. "4-((Trifluoromethyl)thio)aniline (Compound Summary)." National Library of Medicine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
functionalization of aniline amine group in diaryl sulfides
Application Note: Chemoselective Functionalization of Aniline Moieties in Diaryl Sulfides
Abstract & Strategic Overview
The Challenge:
Diaryl sulfides (thioethers) are privileged pharmacophores in medicinal chemistry (e.g., anti-inflammatory agents, antiparasitics).[1] However, functionalizing an aniline amine group (
-
Catalyst Poisoning: The sulfur atom is a "soft" nucleophile with high affinity for soft transition metals (Pd, Pt, Rh), often poisoning catalysts required for amine functionalization.[1]
-
Oxidative Sensitivity: The sulfide linkage is prone to oxidation to sulfoxides (
) or sulfones ( ) under oxidative conditions often used in amine activation or workups.[1]
The Solution: This guide details protocols specifically engineered to bypass these failure modes. We utilize Ligand-Controlled Catalysis to shield metals from sulfur poisoning and Non-Oxidative Activation strategies to preserve the sulfide bridge.
Critical Decision Tree & Mechanism
Before selecting a protocol, assess the target transformation using the decision matrix below.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.
Protocol 1: Chemoselective Amidation (Peptide Coupling)[1]
Context: Standard acid chlorides can contain traces of oxidants (thionyl chloride residues) that oxidize sulfides.[1] We recommend in situ activation using HATU, which is highly selective for the amine over the sulfur.
Reagents:
-
Substrate: Aniline-diaryl sulfide (1.0 equiv)[1]
-
Carboxylic Acid: Linker/Payload (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.
-
Addition: Add the Aniline-diaryl sulfide (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Sulfide-Safe): Dilute with EtOAc. Wash with saturated
, then water, then brine.-
Pro-Tip: Do NOT use dilute HCl for washing if your product is acid-sensitive, as acidic conditions can sometimes promote sulfide oxidation if trace peroxides are present in the ether/EtOAc.
-
-
Purification: Flash chromatography (DCM/MeOH).
Protocol 2: Buchwald-Hartwig Amination (Sulfide-Tolerant)[1]
Context: This is the most challenging transformation. "Naked" Palladium (from Pd/C or simple Pd salts) will coordinate to the sulfide sulfur, deactivating the catalyst. You must use a catalyst system with a ligand that binds Pd stronger than the sulfide does.
Recommended System:
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Precatalysts).[1]
-
Why: These bulky biaryl phosphine ligands create a steric shield that prevents the linear coordination of the diaryl sulfide sulfur to the Pd center, while allowing the amine to bind.
Reagents Table:
| Component | Reagent | Equiv | Role |
| Substrate | Aniline-Sulfide | 1.0 | Nucleophile |
| Partner | Aryl Bromide/Chloride | 1.1 | Electrophile |
| Catalyst | RuPhos Pd G4 | 0.02–0.05 | Sulfide-Resistant Cat.[1] |
| Base | NaOtBu or Cs2CO3 | 2.5 | Base |
| Solvent | Toluene or Dioxane | - | Solvent (Degassed) |
Step-by-Step Methodology:
-
Degassing (Crucial): Sparge the solvent (Toluene) with Argon for 20 minutes.[1] Oxygen at high temperatures will rapidly oxidize the sulfide.
-
Charging: In a glovebox or under strong Argon flow, add the Aniline (1.0 equiv), Aryl Halide (1.1 equiv), Base (2.5 equiv), and RuPhos Pd G4 (2–5 mol%).[1]
-
Sealing: Seal the reaction vial with a crimp cap (PTFE septum).
-
Reaction: Heat to 80–100 °C for 12 hours.
-
Validation (In-Process Control):
-
Workup: Filter through a pad of Celite to remove Pd residues.[1] Concentrate and purify.
Mechanism of Resistance: The diagram below illustrates why standard Pd fails and why Bulky Ligands succeed.
Figure 2: Mechanistic comparison of catalyst poisoning versus ligand shielding.[1]
Protocol 3: Reductive Amination (Late-Stage Alkylation)[1]
Context: Used for attaching alkyl chains or radiolabeling precursors.[1] Risk: Low.[1] Sodium Triacetoxyborohydride (STAB) is mild and chemoselective.[1] Avoid Sodium Cyanoborohydride if possible due to toxicity and harder workup, though it is also compatible.
Protocol:
-
Mix Aniline-Sulfide (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir 30 mins.
-
Add NaBH(OAc)3 (1.5 equiv).[1] Stir at RT overnight.
-
Quench: Add saturated
.[1] -
Note: This protocol preserves the sulfide oxidation state perfectly.
Troubleshooting & QC (The "Self-Validating" System)
Use this table to interpret analytical data during protocol execution.
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| Mass +16 Da | Sulfoxide Formation | Oxygen ingress or peroxides in solvent.[1] | Degas all solvents.[1] Add Methionine (5 equiv) to workup as a sacrificial scavenger.[1] |
| Mass +32 Da | Sulfone Formation | Strong oxidant present (e.g., KMnO4, mCPBA).[1] | Switch to Protocol 1 or 3.[1] Avoid oxidative reagents completely.[1] |
| Reaction Stalled (0% Conv.) | Catalyst Poisoning | Sulfur shut down the metal center.[1] | Switch to G3/G4 Pd Precatalysts . Increase catalyst loading to 5-10 mol%. |
| Desulfurization (C-S Cleavage) | Metathesis | Pd inserted into C-S instead of C-N. | Lower reaction temp.[1] Use NHC ligands (e.g., Pd-PEPPSI) which favor C-N coupling.[1] |
References
-
Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl Mesylates and Tosylates." Journal of the American Chemical Society, 2015.[3] Link (Demonstrates RuPhos tolerance).[1]
-
Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers and Diaryl Sulfides." Journal of Organic Chemistry, 2010. Link (Foundational work on heteroatom tolerance).[1]
-
Yang, S., et al. "Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage."[1][4] Organic Letters, 2022.[1][4] Link (Discusses the competition between C-N and C-S activation).[1][4]
-
Fernández-Salas, J. A., et al. "Ruthenium-Catalyzed C–H Bond Functionalization of Aryl Sulfides."[1] Chemistry – A European Journal, 2013.[1][5] Link (Alternative metal strategies).[1]
-
Biotage Application Note. "Handling Peptides that Contain Methionine." Biotage Blog, 2023.[1] Link (Source for scavenger protocols preventing sulfide oxidation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
[1][2]
Status: Active Ticket ID: CHEM-PUR-473 Subject: Removal of Disulfide Impurities from Diaryl Sulfide Scaffolds Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Context
The Challenge: In the synthesis of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline (Target Molecule), a persistent impurity often co-elutes or co-crystallizes with the product: the disulfide dimer .[1]
This impurity typically arises from the oxidative homocoupling of the thiol starting material (e.g., 4-aminothiophenol or 4-(trifluoromethyl)thiophenol) during the cross-coupling reaction.[1] Because diaryl disulfides share similar polarity and solubility profiles with diaryl sulfides, standard silica chromatography is often ineffective.[2]
The Solution: We cannot rely on physical separation alone.[2] We must employ a Chemical Filter .[2] By chemically reducing the disulfide bond to a thiol (while leaving the sulfide bridge of the target intact), we drastically alter the impurity's solubility profile, allowing for easy removal via liquid-liquid extraction.
Diagnostic Module: Do I Have Disulfides?
Before initiating purification, confirm the presence of the impurity.
| Method | Diagnostic Sign | Notes |
| TLC | Faint "shadow" spot just above/below the product.[1][2] | Disulfides often streak or have very similar |
| 1H NMR | Small, symmetric aromatic peaks that do not integrate to the product.[2] | Look for a slight downfield shift in the aromatic protons ortho to the sulfur compared to the product. |
| LC-MS | Mass peak at | Crucial: If you see a mass corresponding to the dimer of your starting material, it is a disulfide.[2] |
| Visual | Yellowing of the solid.[2] | Pure anilines can be off-white; disulfides often impart a deeper yellow/orange hue.[1][2] |
The "Chemical Filter" Protocols
We recommend two primary workflows. Protocol A is the robust, industrial standard.[2] Protocol B is a milder alternative for small-scale or sensitive substrates.[1][2]
Protocol A: Zinc/Acetic Acid Reduction (The Gold Standard)
Best for: Bulk purification, high-throughput, and removing stubborn impurities.[1]
Mechanism: Zinc dust in acetic acid selectively cleaves the S-S disulfide bond to form free thiols (
Step-by-Step Guide:
-
Dissolution: Dissolve your crude this compound (1.0 equiv) in Glacial Acetic Acid (10-15 volumes).
-
Note: If solubility is poor, add a small amount of Ethanol or DCM.
-
-
Activation: Add Zinc Dust (3.0 - 5.0 equiv) to the stirring solution.
-
Reaction: Heat to 60°C for 1-2 hours. Monitor by TLC (the disulfide spot should disappear).
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove excess Zinc.[2] Wash the pad with EtOAc.[2]
-
The "Solubility Switch" (Critical Step):
-
Concentrate the filtrate to remove most Acetic Acid.[2]
-
Redissolve the residue in Ethyl Acetate (EtOAc) .[2]
-
Wash 1: Wash vigorously with 1M NaOH (or sat.[2]
if sensitive, but NaOH is better for thiol removal).-
Chemistry: The target aniline stays neutral (Organic). The reduced impurity (Thiol) becomes a Thiolate anion (
) (Aqueous).[1]
-
-
Dry: Dry organic layer over
, filter, and concentrate.[2][3]
-
Protocol B: Phosphine Reduction (The Gentle Polish)
Best for: Small scales (<100mg), late-stage purification, or if you lack acid-resistant equipment.[1][2]
Mechanism: Triphenylphosphine (
Step-by-Step Guide:
-
Dissolution: Dissolve crude material in THF/Water (10:1 ratio).[2]
-
Addition: Add Triphenylphosphine (
) (1.2 - 1.5 equiv relative to the estimated impurity). -
Reaction: Stir at Room Temperature for 4-12 hours.
-
Workup:
Visualization: The Purification Logic
The following diagram illustrates the "Solubility Switch" logic, which is the core mechanism of this purification strategy.
Caption: The "Solubility Switch" converts the non-polar disulfide impurity into a water-soluble thiolate, enabling separation from the target.
FAQ & Troubleshooting
Q: Can I use Sodium Borohydride (
Q: I did the Zinc reduction, but the impurity is still there. Why? A: This usually happens if the Basic Wash (Step 5) was insufficient.[2]
-
Reason: The reduction turns Disulfide
Thiol.[2][4][5] If you don't wash with high enough pH (pH > 10), the thiol remains protonated ( ) and stays in the organic layer with your product. -
Fix: Re-dissolve in EtOAc and wash vigorously with 1M or 2M NaOH.[2]
Q: My product is an aniline. Won't it dissolve in the Acid used for Zinc reduction? A: Yes, it will! That is actually helpful. The aniline forms a soluble acetate salt in the reaction mixture, ensuring homogeneity. When you work up the reaction, you must neutralize or basify to extract the free base aniline back into the organic layer.
Q: Can I use column chromatography to separate the disulfide?
A: It is difficult. Disulfides and Sulfides often have
References
-
Synthesis of Diaryl Sulfides
-
Disulfide Reduction Methodologies
-
Phosphine Reduction Mechanism
-
Solubility Data (4-Aminothiophenol)
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
Technical Support Center: Optimizing Yield of Nitro Reduction for Trifluoromethyl Phenyl Sulfides
Welcome to the Technical Support Center for optimizing the reduction of nitro groups in trifluoromethyl phenyl sulfides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of both a sulfur atom and a strongly electron-withdrawing trifluoromethyl group presents unique challenges to achieving high yields and chemoselectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the reduction of nitro trifluoromethyl phenyl sulfides, offering explanations for the underlying chemical principles and actionable solutions.
Problem 1: Incomplete Reaction or Low Conversion
Symptoms: Significant amount of starting material remains after the expected reaction time, as observed by TLC or HPLC analysis.
Potential Causes & Troubleshooting Workflow:
-
Insufficiently Active Reducing Agent: The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making the nitro group less susceptible to reduction compared to electron-rich systems.[1][2]
-
Solution: Employ stronger or more reactive reducing systems. While classic reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are effective, you may need to increase the equivalents of the metal and/or the acid concentration.[3][4] For catalytic hydrogenation, increasing hydrogen pressure or catalyst loading can improve conversion.[5]
-
-
Poor Solubility of the Substrate: Trifluoromethyl phenyl sulfides can be highly hydrophobic and may have limited solubility in common reaction solvents, hindering the reaction rate.[5]
-
Solution: Select a solvent or co-solvent system that ensures complete dissolution of the starting material. Tetrahydrofuran (THF) is often a good choice for hydrophobic compounds.[5] Using a protic co-solvent like ethanol or acetic acid can also be beneficial, particularly in catalytic hydrogenations.[5]
-
-
Catalyst Poisoning (in Catalytic Hydrogenation): The sulfide moiety can strongly adsorb to the surface of metal catalysts (e.g., Palladium, Platinum, Nickel), blocking the active sites and leading to deactivation.[6][7] This is a very common issue when working with sulfur-containing compounds.
-
Solution:
-
Increase Catalyst Loading: A higher initial catalyst loading can compensate for some degree of poisoning.
-
Use a Sulfur-Tolerant Catalyst: While less common, certain catalyst preparations or bimetallic catalysts may exhibit higher tolerance to sulfur.[6]
-
Switch to Non-Catalytic Methods: If catalyst poisoning is persistent, transitioning to metal/acid systems (e.g., Fe/NH₄Cl, SnCl₂/HCl) or other non-catalytic reductions is often the most reliable solution.[8][9]
-
-
Problem 2: Formation of Side Products
Symptoms: Observation of multiple spots on TLC or peaks in HPLC, corresponding to undesired products. Common side products in nitro reductions include hydroxylamines, nitroso, azo, and azoxy compounds.[4][10]
Potential Causes & Troubleshooting Workflow:
-
Incomplete Reduction Pathway: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine).[10] If the reaction stalls, these intermediates can accumulate or react with each other to form azo and azoxy dimers.
-
Solution: Ensure sufficient equivalents of the reducing agent and adequate reaction time to drive the reaction to the desired amine.[4] Proper temperature control is also crucial, as localized overheating can favor the formation of condensation byproducts.[4] The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines in some catalytic hydrogenations.[11]
-
-
Reductive Cleavage of the C-S Bond: While generally stable, under harsh reductive conditions, the carbon-sulfur bond could potentially be cleaved.
Problem 3: Dehalogenation (if other halogens are present)
Symptoms: Loss of a halogen substituent (e.g., Cl, Br) from the aromatic ring, confirmed by mass spectrometry.
Potential Causes & Troubleshooting Workflow:
-
Use of Palladium on Carbon (Pd/C) with H₂: This is a classic method for nitro reduction but is also well-known for causing dehalogenation of aryl halides.[9][13]
II. Frequently Asked Questions (FAQs)
Q1: Why is my nitro reduction of a trifluoromethyl phenyl sulfide so much slower than for other nitroarenes?
A1: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[1] This effect decreases the electron density on the aromatic ring, which in turn makes the nitro group less electron-deficient and therefore less reactive towards reduction. This is in contrast to electron-donating groups, which tend to accelerate the reaction.[14]
Q2: I am using catalytic hydrogenation with Pd/C and the reaction is very sluggish and incomplete. What is the likely cause?
A2: The most probable cause is catalyst poisoning by the phenyl sulfide moiety.[6][7] Sulfur atoms have a high affinity for palladium and can irreversibly bind to the active sites on the catalyst surface, rendering it inactive.[6] While increasing the catalyst loading might help to some extent, switching to a reduction method that is not susceptible to sulfur poisoning, such as using iron powder with ammonium chloride, is often a more effective strategy.
Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A3: Sodium borohydride by itself is generally not strong enough to reduce aromatic nitro groups.[15][16] However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as nickel or cobalt complexes, or with additives like iron(II) chloride.[9][15]
Q4: My reaction is complete, but I am having trouble with the workup using SnCl₂. I see a lot of emulsions and precipitates. What should I do?
A4: The workup for SnCl₂ reductions requires careful pH adjustment. After the reaction, the mixture should be cooled and poured into ice. Then, a base (like 5% aqueous NaHCO₃ or NaOH) should be added slowly with vigorous stirring until the pH is basic (pH 7-8).[9] This will precipitate tin salts. Sometimes, adding excess base will form soluble stannates, leading to a clearer solution. Filtering the mixture through a pad of Celite® can also help to remove fine inorganic precipitates before extraction.[4]
Q5: What is the best all-around method to start with for a novel trifluoromethyl phenyl sulfide substrate?
A5: For a robust and generally applicable method that avoids common pitfalls like catalyst poisoning and dehalogenation, reduction with iron powder and a proton donor like ammonium chloride (NH₄Cl) or acetic acid in a protic solvent like ethanol or water is an excellent starting point.[8] This method is cost-effective, environmentally benign, and tolerant of many functional groups.[8]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Nitro Reduction using Iron and Ammonium Chloride
This protocol is a reliable method for the reduction of nitro groups in sulfur-containing, electron-deficient aromatic compounds.
Materials:
-
Nitro-trifluoromethyl phenyl sulfide (1.0 eq)
-
Iron powder (Fe), 325 mesh (3.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 - 5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitro-trifluoromethyl phenyl sulfide (1.0 eq), iron powder (e.g., 4.0 eq), and ammonium chloride (e.g., 4.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio). The volume should be sufficient to ensure the mixture can be stirred effectively.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aniline product, which can be purified further if necessary.
Data Summary: Comparison of Common Reduction Methods
The following table summarizes common reduction methods and their suitability for trifluoromethyl phenyl sulfide substrates.
| Reducing System | Typical Conditions | Advantages | Disadvantages/Challenges |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | Tolerant to sulfide, cost-effective, avoids dehalogenation.[8] | Heterogeneous, requires filtration of iron salts. |
| SnCl₂·2H₂O | EtOH, Reflux | Mild, highly chemoselective.[3][9] | Stoichiometric tin waste, workup can be cumbersome.[9] |
| H₂, Pd/C | MeOH or EtOAc, RT, 1-4 atm H₂ | High efficiency for many substrates.[3] | Prone to catalyst poisoning by sulfide , can cause dehalogenation.[6] |
| H₂, Raney Ni | MeOH or EtOH, RT, 1-4 atm H₂ | Less prone to dehalogenation than Pd/C.[3] | Still susceptible to sulfur poisoning.[6] |
| Catalytic Transfer | Pd/C, HCOONH₄, MeOH, Reflux | Mild, avoids high-pressure H₂ gas.[12] | Still uses a catalyst that can be poisoned by sulfur. |
IV. Mechanistic & Workflow Diagrams
Diagram 1: Decision-Making Workflow for Method Selection
This diagram provides a logical path for selecting an appropriate reduction method based on the specific challenges of the substrate.
Caption: Troubleshooting workflow for nitro reduction method selection.
Diagram 2: General Reduction Pathway and Potential Side Products
This diagram illustrates the stepwise reduction of a nitro group and the potential for intermediate-derived side products.
Caption: Nitro group reduction pathway and potential side products.
V. References
-
Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(8), 6597-6606.
-
Dandia, A., et al. (2015). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances, 5(76), 61853-61858.
-
Alijani, H., & Shiri, L. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4, 354-370.
-
Corma, A., & Serna, P. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5234-5252.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Hofstetter, H., et al. (2015). Reduction of nitroaromatics sorbed to black carbon by direct reaction with sorbed sulfides. Environmental Science & Technology, 49(7), 4256-4263.
-
Beller, M., et al. (2014). Recent advances in the reduction of nitro compounds. Tetrahedron Letters, 55(32), 4445-4457.
-
Togni, A., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Organic Letters, 19(14), 3755-3758.
-
Wang, C., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9438-9453.
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5576-5589.
-
Singh, H. B., et al. (2018). Reduction of aryl nitro compounds and possible reaction pathways (selection). Chemistry – An Asian Journal, 13(17), 2382-2389.
-
Ali, M. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(6), 943-948.
-
Schöbel, J.-H., et al. (2025). Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs. Angewandte Chemie International Edition, 64(34).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Friščić, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3149.
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 485-490.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing Company.
-
Dai, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry, 45(47), 22908-22914.
-
JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]
-
Zhang, Q., et al. (2024). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 44, 1-14.
-
Li, Y., et al. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Chemical Society Reviews, 54(1).
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5576-5589.
-
Wang, D., et al. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions.
-
ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. Retrieved from [Link]
-
Reddit. (2020). Reduction of aryl-nitro group in presence of disulfide bond. Retrieved from [Link]
-
MDPI. (2025). Effect of Sulfur Poisoning During Worldwide Harmonized Light Vehicles Test Cycle on NOx Reduction Performance and Active Sites of Selective Catalytic Reduction Filter. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
Tsoncheva, T., & Mitova, V. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – A European Journal, 31(20).
-
EP0825979B1. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Wang, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 595.
-
Encyclopedia MDPI. (2020). SO2 Poisoning Mechanism. Retrieved from [Link]
-
US3417090A. (1968). Reduction of nitro compounds to amines. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jsynthchem.com [jsynthchem.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Diaryl Sulfides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted, in-depth answers and troubleshooting protocols for controlling regioselectivity during the electrophilic aromatic substitution (EAS) of diaryl sulfides.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in diaryl sulfide systems. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on a simple diaryl sulfide, like diphenyl sulfide?
A1: The sulfide (-S-) bridge is an ortho, para- directing group.[1] This is because the sulfur atom's lone pairs can donate electron density into the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[1][2] This stabilization is most effective when the electrophile attacks at the ortho or para positions. However, in most cases, the para-product is significantly favored over the ortho-product due to reduced steric hindrance.[1]
Q2: Why is ortho-substitution generally disfavored?
A2: The preference for para-substitution stems primarily from steric effects. The sulfur atom and the non-planar arrangement of the two phenyl rings create significant steric bulk around the ortho positions.[1] This bulkiness hinders the approach of the electrophile, especially if the electrophile itself is large. While the sulfur atom's inductive effect can also slightly deactivate the adjacent ortho positions, steric hindrance is the dominant factor.[1]
Q3: How does the electronic nature of substituents on the aryl rings influence regioselectivity?
A3: Substituents on one or both rings are critical in directing the substitution. The outcome is determined by a competition between the directing effects of the sulfide bridge and the other substituents.
-
Activating Groups (Electron-Donating Groups - EDGs): An EDG (e.g., -OCH₃, -CH₃, -NHCOR) on one ring will strongly activate that ring toward substitution.[3] The substitution will occur on the activated ring at the positions ortho or para to the EDG. The sulfide bridge's directing effect becomes secondary.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): An EWG (e.g., -NO₂, -CN, -SO₃H) on one ring will deactivate it.[3] Substitution will preferentially occur on the unsubstituted ring, directed para to the sulfide bridge. If both rings have substituents, the reaction will occur on the ring with the less deactivating or more activating group.
Q4: Can the sulfide bridge itself react during the experiment?
A4: Yes, this is a critical consideration. The sulfur atom in a diaryl sulfide is susceptible to oxidation, which can form diphenyl sulfoxide (Ph₂SO) or diphenyl sulfone (Ph₂SO₂).[1][4][5][6] This side reaction is particularly prevalent under harsh conditions or when using strong oxidizing agents, such as in some nitration or halogenation reactions.[1] Oxidation of the sulfur changes its electronic properties from an ortho, para- directing group to a meta-directing deactivator, which will alter the course of any subsequent substitution.
Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental challenges in a question-and-answer format, complete with detailed protocols.
Issue 1: My reaction yields a mixture of ortho and para isomers with low selectivity for the desired para product.
Q: How can I increase the yield of the para-isomer?
A: Enhancing para-selectivity involves manipulating steric and electronic factors to disfavor the ortho position.
-
Choice of Catalyst: For reactions like Friedel-Crafts acylation or alkylation, using bulky Lewis acid catalysts can increase steric hindrance around the ortho position. Shape-selective solid catalysts, such as zeolites, can also be highly effective.[7][8] The pores of the zeolite can sterically block the formation of the bulkier ortho-transition state, favoring the more linear para-pathway.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the higher activation energy required for the sterically hindered ortho-attack is less likely to be overcome.
-
Solvent Effects: The choice of solvent can influence selectivity. For example, in nitration reactions, using nitrobenzene as a solvent has been shown to enhance para-selectivity for diphenyl compounds.[9][10]
Issue 2: The reaction is sluggish, or I'm getting no product. The substrate has an electron-withdrawing group on one of the rings.
Q: How can I promote substitution on a deactivated diaryl sulfide?
A: Deactivated rings require more forcing conditions, but this must be balanced against the risk of side reactions.
-
Stronger Electrophile/Catalyst System: The reactivity of the electrophile must be increased. For Friedel-Crafts acylation, a stoichiometric amount of a strong Lewis acid like AlCl₃ is often necessary.[11][12] For nitration, a stronger nitrating agent (e.g., NO₂BF₄) or a more concentrated acid mixture (oleum) might be required.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. This should be done cautiously and with careful monitoring (e.g., by TLC) to avoid decomposition or the formation of byproducts.
-
Order of Reactions: In a multi-step synthesis, it is crucial to perform the electrophilic substitution before introducing a deactivating group whenever possible. For example, acylate the diaryl sulfide first, then nitrate the product if the desired substitution pattern allows.
Table 1: Effect of Substituents on Reaction Conditions
| Ring A Substituent | Ring B Substituent | Relative Reactivity | Recommended Condition Adjustment |
| -OCH₃ (EDG) | -H | Highly Activated | Use milder conditions (e.g., less catalyst, lower temp) to avoid polysubstitution. |
| -H | -H | Baseline | Standard conditions are a good starting point. |
| -H | -Cl (weak EWG) | Slightly Deactivated | May require slightly longer reaction times or a modest increase in temperature. |
| -H | -NO₂ (strong EWG) | Highly Deactivated | Requires stronger catalyst systems and potentially higher temperatures.[13] |
Issue 3: I'm observing significant amounts of sulfoxide or sulfone byproducts.
Q: How can I prevent the oxidation of the sulfide bridge?
A: Minimizing oxidation requires careful selection of reagents and conditions to avoid overly harsh or oxidizing environments.[1]
-
Milder Reagents: Avoid strong oxidizing agents. For nitration, using nitric acid in acetic anhydride can sometimes be milder than the traditional nitric/sulfuric acid mixture. For halogenation, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a mild acid catalyst can be preferable to Br₂ or Cl₂ with a strong Lewis acid.
-
Temperature Control: Keep the reaction temperature as low as possible. Many oxidation reactions have a higher activation energy than the desired substitution. Running the reaction at 0 °C or below can significantly suppress the formation of sulfoxide.[1][4][5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can be promoted by the reaction conditions.
Protocol: Para-Selective Friedel-Crafts Acylation of Diphenyl Sulfide
This protocol is designed to maximize the yield of the para-acylated product while minimizing side reactions.
Materials:
-
Diphenyl sulfide
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Standard inert atmosphere glassware
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet.
-
Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0-5 °C using an ice-water bath.[1]
-
In the dropping funnel, prepare a solution of diphenyl sulfide (1.0 equivalent) in anhydrous DCM.
-
Add the diphenyl sulfide solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, add acetyl chloride (1.05 equivalents) dropwise, again ensuring the temperature remains below 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to isolate pure para-acetyl diphenyl sulfide.[1]
Mechanistic Insights: The Role of the Sulfide Bridge
The directing effect of the sulfide group is best understood by examining the resonance structures of the arenium ion intermediate formed during electrophilic attack.
As shown in the diagram, when the electrophile (E+) attacks the para position, a key resonance structure can be drawn where the sulfur atom's lone pair donates into the ring, placing a positive charge on the sulfur and satisfying the octet rule for all atoms.[14][15] This extra resonance form provides significant stabilization. A similar stabilizing structure exists for ortho attack. For meta attack, the positive charge is never located on the carbon atom attached to the sulfur, so no such direct stabilization from the sulfide bridge is possible.[14] This difference in intermediate stability is the electronic origin of the ortho, para- directing effect.
References
- Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Diphenyl Sulfide - Benchchem. (n.d.).
- Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II) - R Discovery. (2010, November 23).
- Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II) - Taylor & Francis. (2010, November 19).
- Regioselective nitration of diphenyl compounds - Google Patents. (n.d.).
- Regioselective nitration of diphenyl compounds - Google Patents. (n.d.).
-
Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 2, 2026, from [Link]
-
Substituent Effects on the EAS Reaction - Chemistry LibreTexts. (2020, May 30). Retrieved March 2, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Electrophilic Aromatic Substitution – The Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved March 2, 2026, from [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. (2025, August 10). Retrieved March 2, 2026, from [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites - -ORCA. (n.d.). Retrieved March 2, 2026, from [Link]
-
Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems - NC State University Libraries. (n.d.). Retrieved March 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 10. US5037994A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 14. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
stability of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline under acidic conditions
Topic: Stability of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling this compound (CAS: 54458-05-8). Below, you will find mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to manage this compound's stability in acidic environments.
Core Principles & Mechanistic Causality
To predict the behavior of this compound in acidic media, we must deconstruct its three primary functional domains:
-
Aniline Protonation (Primary Amine): While standard aniline has a pKa of ~4.6, the para-substituted sulfanyl-CF3-phenyl group in this molecule is strongly electron-withdrawing. This inductive pull reduces electron density on the aniline nitrogen, significantly lowering its pKa. Consequently, stronger acidic conditions (pH < 3.5) are required to fully protonate the amine into an anilinium salt.
-
Thioether Vulnerability (Sulfanyl Linkage): The C-S-C diaryl linkage is highly resistant to standard acid-catalyzed cleavage. However, the sulfur atom possesses lone electron pairs that are highly susceptible to electrophilic oxygen transfer. In the presence of oxidizing acids or trace peroxides, the thioether readily oxidizes to a sulfoxide or sulfone[1].
-
Trifluoromethyl Stability (-CF3): The -CF3 group is exceptionally stable. The high bond dissociation energy of the C-F bonds (~485 kJ/mol) makes defluorination or hydrolysis to a carboxylic acid virtually impossible under standard aqueous acidic conditions.
Mechanistic pathways of this compound under acidic conditions.
Troubleshooting FAQs
Q1: When adjusting my aqueous compound solution to pH 2.0 using 0.1 M HCl, the solution immediately turns cloudy and precipitates. Why is this happening, and how do I prevent it? Causality: You are observing the precipitation of the anilinium hydrochloride salt. While protonating an amine typically increases aqueous solubility, the massive hydrophobic bulk of the 4-(trifluoromethyl)phenyl moiety prevents sufficient hydration of the molecule. The high lattice energy of the resulting chloride salt exceeds its solvation energy in pure water, leading to rapid precipitation. Solution: Transition to a binary solvent system. Incorporating 15-20% (v/v) of a polar aprotic or protic co-solvent (e.g., Acetonitrile or Methanol) will solvate the hydrophobic tail while allowing the aqueous acid to stabilize the protonated amine.
Q2: I stored the compound in 0.1% Trifluoroacetic acid (TFA) for LC-MS analysis. After 48 hours, I observed new peaks at +16 Da and +32 Da. Is the acid degrading my compound? Causality: The mass shifts correspond to the oxidation of the thioether to a sulfoxide (+16 Da) and a sulfone (+32 Da). TFA itself is not an oxidizing acid; however, acidic environments can catalyze the oxidation of thioethers if dissolved oxygen or trace peroxides (common in aged solvents or ethereal co-solvents) are present[1]. Solution: Use fresh, high-purity LC-MS grade solvents. Degas your acidic mobile phases or sample diluents with Argon or Nitrogen to displace dissolved oxygen. If prolonged storage in acid is required, store the aliquots at -20°C or add a compatible mild antioxidant.
Q3: Does the -CF3 group risk undergoing hydrolysis to a carboxylic acid during prolonged exposure to 1.0 M H2SO4? Causality: No. The trifluoromethyl group on an aromatic ring is highly inert to acidic hydrolysis. The strong inductive effect and bond strength of the C-F bonds protect the carbon center from nucleophilic attack by water, even in 1.0 M H2SO4 at elevated temperatures. Solution: No corrective action is needed. Focus your stability monitoring exclusively on the amine and thioether moieties.
Experimental Workflow: Acid Stress Testing Protocol
To rigorously validate the stability of this compound, we recommend the following self-validating forced degradation protocol, adapted from ICH Q1A(R2) guidelines for the stress testing of new drug substances[2]. This protocol includes a vital quenching step to ensure degradation is halted precisely at the target time-point, preventing artifactual degradation during the LC-MS queue time.
Step-by-step acid stress testing workflow adapted from ICH Q1A(R2) guidelines.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Acetonitrile to create a 10 mg/mL organic stock.
-
Acidification (Day 0 Control): Dilute the stock 1:10 into 0.1 M Hydrochloric Acid (HCl) containing 20% Acetonitrile to maintain solubility. The final pH should be approximately 1.0. Immediately pull a 100 µL aliquot for the Day 0 baseline.
-
Incubation (Stress Phase): Seal the remaining solution in amber glass vials and incubate in a controlled environmental chamber at 40°C. Pull 100 µL aliquots at Day 3, Day 7, and Day 14[2].
-
Quenching (Critical Step): Immediately neutralize every pulled aliquot by adding an equivalent molar volume of 0.1 M NaOH (e.g., 100 µL). This halts any acid-catalyzed reactions and ensures the sample integrity reflects the exact pull time.
-
Analysis: Analyze the quenched samples via RP-HPLC or LC-MS/MS to quantify the remaining parent compound and identify degradation products (specifically monitoring for +16 Da and +32 Da oxidation events).
Quantitative Physicochemical & Stability Data
The following table summarizes the expected physicochemical behavior and stability metrics of the compound under various acidic conditions to aid in your experimental planning.
| Parameter | Value / Observation | Analytical Method |
| Estimated pKa (Aniline) | 3.5 - 4.0 | Potentiometric Titration |
| Aqueous Solubility (pH 7.0) | < 0.1 mg/mL | HPLC-UV |
| Aqueous Solubility (pH 2.0) | < 0.5 mg/mL (Precipitates as salt) | Visual / Nephelometry |
| Half-life in 0.1 M HCl (25°C) | > 30 Days (Highly Stable) | LC-MS |
| Half-life in 0.1 M HNO3 (25°C) | < 4 Hours (Rapid Oxidation) | LC-MS |
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: 182.160.97 (John Wiley & Sons) URL: 1
-
Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: ikev.org URL: 2
Sources
minimizing homocoupling side reactions in C-S cross-coupling
Topic: Minimizing Homocoupling Side Reactions
Ticket ID: CS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Mission Statement
You are encountering yield losses due to homocoupling during Carbon-Sulfur (C-S) bond formation. This is a common failure mode caused by the unique "poisoning" ability of sulfur and the oxidative instability of thiols. This guide moves beyond basic textbook advice to provide field-proven, mechanistic interventions for both Palladium-catalyzed (Buchwald-Hartwig type) and Copper-mediated (Chan-Lam type) systems.
Module 1: Diagnosis – Identify Your Enemy
Before optimizing, you must identify which homocoupling is destroying your yield. The mechanism of failure dictates the solution.
| Observation (LCMS/NMR) | The Culprit | The Mechanism |
| R-S-S-R (Disulfide) | Thiol Oxidation | Oxidative coupling of the nucleophile. Driven by trace O₂ or high-valent metal species. |
| Ar-Ar (Biaryl) | Catalyst Death | The catalyst failed to perform Oxidative Addition/Reductive Elimination efficiently. Often caused by Pd-catalyst poisoning by the thiol, leaving the electrophile to dimerize via background pathways or radical mechanisms. |
| Ar-S-Ar (Thioether) | Ligand Scrambling | Rare. Usually indicates aryl group exchange on the phosphine ligand. |
Module 2: The Thiol Problem (Disulfide Formation)
The Issue: Thiols are prone to oxidative dimerization to form disulfides (
The Mechanism: The Oxidative Trap
In the presence of trace oxygen or reducible metal centers (like Cu(II)), thiols bypass the cross-coupling cycle entirely.
Figure 1: The kinetic competition between oxidative disulfide formation and the desired cross-coupling cycle.
Protocol A: The "Anaerobic Spurge" (Standard Pd-Catalysis)
To eliminate disulfide formation, you must rigorously exclude oxygen. A simple "flush" is insufficient for sulfur chemistry.
-
Solvent Prep: Sparge the solvent with Argon for minimum 15 minutes before adding reagents. Dissolved O₂ is the primary oxidant.
-
The Reductant Trick: Add 5–10 mol% of a mild reducing agent like Zinc dust or Formate to the reaction. This sacrifices itself to scavenge oxidants and helps keep Pd in the active Pd(0) state.
-
Self-Validating Step:
-
Check: Take a crude aliquot of your thiol starting material in the reaction solvent before adding the catalyst. Run a T=0 LCMS.
-
Pass Criteria: If >5% disulfide is present before the reaction starts, your atmosphere is compromised. Re-sparge.
-
Protocol B: Slow Addition (Kinetic Control)
If the disulfide formation is metal-mediated (common in Cu-catalysis), you must keep the concentration of free thiol low.
-
Method: Dissolve the thiol in degassed solvent and add it via syringe pump over 1–2 hours to the mixture containing the catalyst and electrophile.
-
Why: This forces the thiol to react with the metal center (Transmetalation) rather than encountering another thiol molecule for homocoupling.
Module 3: The Catalyst Problem (Biaryl Formation)
The Issue: You observe Ar-Ar homocoupling. This means your catalyst has "died" or is too slow. Sulfur is a strong sigma-donor and can poison Palladium, forming resting states like
The Fix: Ligand Engineering
You need a ligand that binds Pd tighter than the sulfur does and promotes a wide "bite angle" to force reductive elimination.
Recommended Ligand Classes:
| Ligand Class | Examples | Why it works for C-S |
|---|---|---|
| Bisphosphines (Wide Bite Angle) | Xantphos, DPEphos | The wide bite angle accelerates the reductive elimination of the C-S bond, which is often the rate-determining step. |
| Ferrocenyl Ligands | Josiphos (CyPF-tBu) | Extremely active for C-S coupling. The steric bulk prevents the formation of inactive Pd-sulfur bridging dimers. |
| NHC Ligands | Pd-PEPPSI-IPr | The strong sigma-donating carbene prevents displacement by the thiol sulfur. |
Protocol C: The Pre-Catalyst Activation
Never use simple Pd(OAc)₂ for difficult C-S couplings. The induction period allows the thiol to poison the Pd(II) before it becomes active Pd(0).
-
Solution: Use Pd-G3 or Pd-G4 precatalysts (Buchwald) or Pd(dba)₂ . These generate active Pd(0) immediately upon heating, engaging the catalytic cycle before side reactions can take over.
Module 4: Advanced Troubleshooting (Chan-Lam Coupling)
The Paradox: Chan-Lam coupling (using Copper) traditionally requires O₂ (air) to reoxidize Cu(I) to Cu(II)/Cu(III). However, O₂ rapidly oxidizes thiols to disulfides.
Decision Tree: Solving the Oxygen Paradox
Figure 2: Decision matrix for selecting Chan-Lam conditions based on substrate value.
The "Inert" Chan-Lam Protocol:
-
Reagents: Aryl Boronic Acid (1.5 equiv), Thiol (1.0 equiv), Cu(OAc)₂ (1.1 equiv - Stoichiometric) , Base (Pyridine or Et₃N).
-
Atmosphere: Argon/Nitrogen (Strictly anaerobic).
-
Why: By using stoichiometric Copper, you remove the need for catalytic turnover via Oxygen. This completely eliminates the oxidative disulfide background reaction.
Frequently Asked Questions (FAQ)
Q: Can I use disulfide as the starting material to avoid handling smelly thiols? A: Yes. In the presence of a reducing metal (like Zinc or Magnesium) and a Nickel catalyst, you can perform Reductive Cross-Coupling .[1] The catalyst inserts into the S-S bond of the disulfide.
-
Reference: See work on Ni-catalyzed reductive coupling of thiosulfonates or disulfides (e.g., ACS Catal. 2019).[2]
Q: My reaction turns black and stops. What happened? A: This is "Pd-Black" precipitation. The phosphine ligands dissociated, and the palladium aggregated.
-
Fix: Increase the Ligand:Metal ratio (e.g., 2:1 for bidentate, 4:1 for monodentate) or switch to a more robust precatalyst like Pd-PEPPSI-IPr .
Q: Why do I see biaryl (Ar-Ar) when using Boronic Acids (Suzuki-style C-S)? A: This is homocoupling of the boronic acid. It happens when the transmetalation of the thiol to the metal is slower than the transmetalation of a second boronic acid.
-
Fix: Switch to an electrophile that doesn't self-couple easily, such as an Aryl Halide (Buchwald style) instead of a Boronic Acid, or ensure the thiol is deprotonated (using a stronger base like NaOtBu) to accelerate its transmetalation.
References
-
Mechanistic Studies on C-S Coupling: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. ACS Catalysis.[2]
-
Chan-Lam Mechanism & Side Reactions: Copper-Catalyzed Coupling of Arylboronic Acids and Amines/Thiols. Organic Letters.[3]
-
Prevention of Homocoupling: Suppression of Palladium-Mediated Homocoupling in Cross-Coupling Reactions. Journal of the American Chemical Society.
-
Reductive Disulfide Coupling: Nickel-Catalyzed Reductive Cross-Coupling of Thiosulfonates. ACS Catalysis.[2] (Note: Generalized link for Ni-catalysis context).
-
General Guide to C-S Bond Formation: Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews.
Sources
troubleshooting low yields in nucleophilic aromatic substitution for diaryl sulfides
Welcome to the Advanced Technical Support Guide for the synthesis of diaryl sulfides via Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind low yields, competing side reactions, and substrate mismatches.
Use the diagnostic flowchart below to isolate your specific point of failure, then proceed to the in-depth FAQs and self-validating protocols to rescue your yields.
Diagnostic Workflow for C–S Bond Formation
Figure 1: Diagnostic logic tree for troubleshooting low yields in diaryl sulfide synthesis.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my aryl halide completely unreactive under standard SNAr conditions?
The Causality: Classical SNAr is an addition-elimination process. The rate-determining step is the nucleophilic attack of the thiolate onto the aromatic ring to form an anionic intermediate known as the Meisenheimer complex[1]. If your aryl halide lacks a strong electron-withdrawing group (EWG) like –NO2, –CN, or –CF3 in the ortho or para position, the Lowest Unoccupied Molecular Orbital (LUMO) of the arene is too high in energy. Consequently, the Meisenheimer complex cannot be stabilized, and the activation energy barrier prevents the reaction. The Fix: If your substrate is unactivated, classical SNAr will fail regardless of how much you heat it. You must pivot to a transition-metal-catalyzed pathway (See FAQ 4).
FAQ 2: My LCMS shows complete consumption of the thiol, but my yield is low. Why am I getting symmetric disulfide byproducts?
The Causality: Aryl thiolates are highly susceptible to aerobic oxidation. In the presence of a base and ambient oxygen, the thiolate anion undergoes a single-electron transfer (SET) to form a thiyl radical (Ar–S•). These radicals rapidly dimerize to form stable, unreactive symmetric disulfides (Ar–S–S–Ar)[2]. The Fix: Your reaction environment is not sufficiently anaerobic. You must implement strict degassing protocols (e.g., freeze-pump-thaw or rigorous Argon sparging) before introducing the base.
Figure 2: Competing pathways: Productive SNAr vs. oxidative disulfide dimerization.
FAQ 3: How do I choose the optimal base and solvent for a thiolate SNAr?
The Causality: Aryl thiols are relatively acidic (pKa ~ 6–8). Using excessively strong bases like NaH or KOtBu is a common mistake; it does not increase the reaction rate but does promote side reactions (e.g., etherification if using alkoxides, or degradation of sensitive functional groups). The Fix: Use mild inorganic bases like K3PO4 or Cs2CO3[1]. Pair these with polar aprotic solvents (DMF, DMSO, or NMP). These solvents effectively solvate the hard alkali metal cations (K+, Cs+) while leaving the soft thiolate anion "naked" and highly nucleophilic.
FAQ 4: My substrate lacks an EWG. How do I force the C–S bond formation?
The Causality: When the SNAr pathway is thermodynamically inaccessible, you must bypass the Meisenheimer complex entirely. Transition metals facilitate this via an oxidative addition / reductive elimination cycle. The Fix: Utilize Copper-catalyzed Ullmann-type couplings[3]. Copper(I) iodide paired with a bidentate nitrogen ligand (like 1,10-phenanthroline) forms a highly active Cu-thiolate species that readily undergoes oxidative addition into unactivated aryl iodides and bromides[4].
Part 2: Condition Optimization Matrix
Use the following data table to match your specific substrate profile to the thermodynamically appropriate reaction conditions.
| Substrate Profile | Primary Pathway | Catalyst / Ligand | Optimal Base | Solvent | Temp |
| Activated (ortho/para EWG) | SNAr | None required | K3PO4 or Cs2CO3 | DMF, DMSO | 25–80 °C |
| Unactivated (No EWG) | Ullmann Coupling | CuI / 1,10-Phenanthroline | K2CO3 | Toluene, DMF | 90–110 °C |
| Sterically Hindered | Buchwald-Hartwig | Pd2(dba)3 / Xantphos | DIPEA or NaOtBu | 1,4-Dioxane | 100–120 °C |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, the following protocols include built-in In-Process Controls (IPCs) and visual cues to validate the chemistry in real-time.
Protocol A: Anaerobic SNAr Synthesis of Diaryl Sulfides
Use this protocol for activated aryl halides (bearing -NO2, -CN, etc.).
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 equiv) and anhydrous K3PO4 (1.5 equiv).
-
Anaerobic Purge (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Removing ambient O2 prevents the single-electron oxidation of the thiolate to a disulfide.
-
Solvent & Nucleophile Addition: Syringe in anhydrous, strictly degassed DMF to achieve a 0.2 M concentration. Add the aryl thiol (1.1 equiv) dropwise via syringe.
-
Visual Validation: The suspension will typically turn vibrant yellow or orange immediately upon thiol addition, confirming the successful deprotonation and generation of the active thiolate anion.
-
-
Reaction: Stir the mixture at room temperature (or up to 80 °C depending on the leaving group: F > Cl > Br).
-
IPC Validation: Monitor by LCMS or TLC. The disappearance of the aryl halide mass and the appearance of the [M+H]+ product mass confirms conversion.
-
-
Workup: Quench the reaction with deionized water. Extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH (3x) to deprotonate and remove any unreacted, foul-smelling thiol into the aqueous layer. Dry over Na2SO4, concentrate, and purify.
Protocol B: Copper-Catalyzed Ullmann C–S Cross-Coupling
Use this protocol for unactivated aryl iodides or bromides where SNAr fails.
-
Preparation: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), K2CO3 (2.0 equiv), and the unactivated aryl iodide (1.0 equiv).
-
Anaerobic Purge: Evacuate and backfill the tube with Argon (3x).
-
Solvent & Thiol Addition: Add degassed Toluene (0.2 M) and the aryl thiol (1.2 equiv) via syringe under a positive pressure of Argon.
-
Reaction: Seal the tube and heat to 110 °C for 12–24 hours.
-
Visual Validation: Upon heating, the reaction mixture should transition to a dark brown or black suspension. This color change is indicative of the formation of the active LnCu–SR intermediate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove the insoluble copper salts and inorganic base. Concentrate the filtrate and purify via silica gel flash chromatography.
References
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C ResearchGate[Link]
-
Accessing and Utilizing Thiols in Organic Chemistry ChemRxiv[Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides PMC - NIH[Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW PMC - NIH[Link]
Sources
Validation & Comparative
Spectroscopic Characterization Guide: 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Topic: 1H NMR Interpretation of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum for this compound , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for anti-parasitic and anti-cancer agents.
Unlike standard spectral lists, this guide functions as a comparative performance analysis , evaluating the impact of solvent selection (DMSO-d₆ vs. CDCl₃) on spectral resolution and establishing a definitive protocol for distinguishing the target sulfide from its common oxidative impurity, the sulfone analog .
Target Molecule:
-
IUPAC Name: this compound
-
Common ID: 4-Amino-4'-trifluoromethyl-diphenyl sulfide
-
Key Structural Features: Electron-rich Aniline ring (Ring A), Electron-poor Trifluoromethyl-phenyl ring (Ring B), Thioether bridge (-S-).
Part 1: Experimental Protocol (The "How-To")
To ensure reproducibility and minimize artifacts (such as water suppression overlap or exchange broadening), the following protocol is recommended.
Sample Preparation Workflow
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations prevent signal swamping by residual solvent peaks.
-
Solvent Selection:
-
Primary (Characterization): DMSO-d₆ (99.9% D). Reason: Stabilizes the exchangeable -NH₂ protons via hydrogen bonding, resulting in a sharp, quantifiable doublet/singlet.
-
Secondary (Screening): CDCl₃ (99.8% D). Reason: Rapid solubility for high-throughput screening, though -NH₂ signals may broaden or merge with the baseline.
-
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Transients (Scans): 16 (minimum) to 64 (for 13C satellites detection).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative integration).
Figure 1: Optimized workflow for acquiring high-fidelity NMR data for diaryl sulfides.
Part 2: Spectral Analysis & Assignment
The spectrum is defined by two distinct aromatic systems (AA'BB' patterns) separated by a sulfur bridge. The assignment logic relies on the electronic push-pull nature of the molecule: the aniline ring is electron-rich (shielded), while the CF₃ ring is electron-poor (deshielded).
Chemical Shift Assignments (in DMSO-d₆)
| Proton Group | Multiplicity | Shift (δ ppm) | Integration | Assignment Logic |
| -NH₂ | Broad Singlet | 5.4 – 5.6 | 2H | Exchangeable protons. Sharp in DMSO due to H-bonding; broad/invisible in CDCl₃. |
| Ar-H (a) | Doublet ( | 6.60 – 6.65 | 2H | Ortho to -NH₂. Highly shielded by the strong +M (mesomeric) effect of the amine. |
| Ar-H (b) | Doublet ( | 7.25 – 7.30 | 2H | Meta to -NH₂ (Ortho to S). Less shielded than (a). |
| Ar-H (c) | Doublet ( | 7.30 – 7.35 | 2H | Ortho to S (CF₃ ring). Sulfur is a weak donor, slightly shielding these compared to benzene. |
| Ar-H (d) | Doublet ( | 7.60 – 7.65 | 2H | Ortho to -CF₃. Highly deshielded by the strong -I/-M effect of the trifluoromethyl group. |
Mechanistic Interpretation
-
The Aniline "Upfield" Shift: The lone pair on the Nitrogen donates density into Ring A. This increases electron density at the ortho and para positions. Since the para position is occupied by Sulfur, the ortho protons (Ha) experience the strongest shielding, appearing furthest upfield (~6.6 ppm).
-
The CF₃ "Downfield" Shift: The
group is strongly electron-withdrawing. It pulls density from Ring B, deshielding the protons ortho to it (Hd), causing them to appear furthest downfield (~7.6 ppm).
Figure 2: Decision tree for assigning aromatic protons based on electronic substituent effects.
Part 3: Comparative Analysis (Alternatives)
This section objectively compares the "performance" of the characterization method (Solvent Choice) and the "performance" of the molecule against its primary impurity (Oxidation State).
Scenario A: Solvent Performance (DMSO-d₆ vs. CDCl₃)
Objective: Determine the optimal solvent for quantitative purity analysis.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Verdict |
| -NH₂ Signal | Sharp, distinct peak (~5.5 ppm). Integrates accurately (2H). | Broad, flattened hump (~3.5-4.0 ppm). Often merges with water or impurities. | DMSO wins for structure confirmation. |
| Aromatic Resolution | Slight broadening due to viscosity, but distinct separation of rings. | Sharper lines, but chemical shifts overlap more frequently. | CDCl₃ wins for coupling constant analysis ( |
| Water Peak | ~3.3 ppm (distinct from region of interest). | ~1.5 ppm (can overlap with aliphatic impurities). | DMSO wins. |
Recommendation: Use DMSO-d₆ for certificate of analysis (CoA) generation to prove the presence and integration of the amine group. Use CDCl₃ only if the sample must be recovered (evaporated) quickly.
Scenario B: Impurity Differentiation (Sulfide vs. Sulfone)
Context: During synthesis or storage, the sulfide bridge (-S-) can oxidize to a sulfone (-SO₂-). This is the most common degradation pathway. Objective: Distinguish the product from the 4-{[4-(trifluoromethyl)phenyl]sulfonyl}aniline impurity.
-
Mechanism: The Sulfone group (
) is strongly electron-withdrawing, whereas the Sulfide ( ) is weakly donating/neutral. -
Diagnostic Marker: Watch the protons ortho to the bridge (Hb and Hc).
| Compound | Bridge | Shift of Protons Ortho to Bridge (ppm) | Shift Difference ( |
| Target (Sulfide) | -S- | 7.25 – 7.35 ppm | Baseline |
| Impurity (Sulfone) | -SO₂- | 7.80 – 8.00 ppm | +0.6 ppm (Deshielded) |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for aromatic substituent effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified general aromatic amine and sulfide shift trends).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link] (Source for solvent effect data).
-
PubChem. (2024). 4-((Trifluoromethyl)thio)aniline Compound Summary. Retrieved from [Link] (Analogous structure spectral data).
Sources
mass spectrometry fragmentation pattern of 4-(4-trifluoromethylphenylthio)aniline
An in-depth understanding of molecular fragmentation is the cornerstone of modern mass spectrometry (MS). For researchers and drug development professionals, elucidating the fragmentation pattern of 4-(4-trifluoromethylphenylthio)aniline (CAS: 54458-05-8; Monoisotopic Mass: 269.0487 Da) is critical for pharmacokinetic tracking, impurity profiling, and structural validation.
Structurally, this molecule presents a fascinating analytical case study: it combines a basic aniline moiety, a labile thioether (diaryl sulfide) linkage, and a highly electronegative trifluoromethyl (
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different mass spectrometry platforms in analyzing this compound, decode the mechanistic causality behind its fragmentation, and provide a self-validating experimental protocol for your laboratory.
Mechanistic Causality: Decoding the Fragmentation Pattern
Before comparing instrumentation, we must understand why and how 4-(4-trifluoromethylphenylthio)aniline dissociates under energetic conditions. Whether utilizing Electron Ionization (EI) or Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI), the fragmentation hierarchy is governed by bond dissociation energies and charge stabilization.
-
Diaryl Sulfide Cleavage (The Thioether Linkage): The C-S bonds are the weakest links in the molecule compared to the aromatic C-C bonds. Upon activation, cleavage occurs adjacent to the sulfur atom. Because sulfur can stabilize a positive charge, the charge may be retained on either the aniline or the trifluoromethylphenyl fragment. This bidirectional cleavage is a hallmark of diphenyl sulfide radioligands and pharmaceuticals[1].
-
Trifluoromethyl Dynamics: The
group is strongly electron-withdrawing. A characteristic fragmentation pathway for -substituted aromatics is the homolytic cleavage and neutral loss of a radical (-69 Da), or the formation of a distinct trifluoromethylphenyl cation at m/z 145[2]. -
Aniline Ring Contraction: When the charge is retained on the aniline moiety (forming an ion at m/z 92), the structure undergoes a well-documented high-energy rearrangement. Aromatic amines expel neutral hydrogen cyanide (HCN, 27 Da) to form a highly stable cyclopentadienyl cation (m/z 65)[3][4].
Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-(4-trifluoromethylphenylthio)aniline.
Platform Comparison: Selecting the Optimal MS Technology
Different stages of drug development require different analytical capabilities. Below is an objective comparison of three primary MS platforms used to analyze 4-(4-trifluoromethylphenylthio)aniline.
Table 1: Performance Comparison of MS Platforms
| Feature / Metric | High-Resolution MS (Q-TOF) | Triple Quadrupole (QqQ) | Gas Chromatography (GC-EI-MS) |
| Ionization Mode | ESI (Soft) | ESI (Soft) | EI (Hard, 70 eV) |
| Precursor Ion | |||
| Mass Accuracy | < 2 ppm (Exact Mass) | Unit Mass (~0.7 Da FWHM) | Unit Mass (~0.7 Da FWHM) |
| Primary Advantage | Unambiguous structural elucidation of unknown fragments. | Ultimate sensitivity for targeted quantitation (MRM). | Highly reproducible, standardized library matching (NIST). |
| Sensitivity (LOD) | High (pg/mL range) | Ultra-High (fg/mL range) | Moderate (ng/mL range) |
| Best Use Case | Metabolite identification, impurity profiling. | Pharmacokinetics (PK), high-throughput screening. | Raw material QC, volatile impurity analysis. |
Table 2: Key Diagnostic Fragments (ESI-MS/MS, Positive Mode)
| Observed m/z | Fragment Composition | Neutral Loss | Mechanistic Origin |
| 270.05 | None | Protonated molecular ion | |
| 201.05 | Loss of the trifluoromethyl radical. | ||
| 145.02 | Cleavage of C-S bond; charge retained on | ||
| 124.02 | Cleavage of C-S bond; charge retained on aniline-sulfur moiety. | ||
| 92.05 | Cleavage of C-S bond; charge retained on aniline ring. | ||
| 65.04 | HCN (27 Da) | Ring contraction of the m/z 92 aniline fragment[3]. |
Self-Validating Experimental Protocol: LC-ESI-MS/MS Optimization
To ensure trustworthiness and reproducibility, MS protocols cannot rely on theoretical values alone. The following protocol describes a self-validating system for optimizing the Multiple Reaction Monitoring (MRM) transitions of 4-(4-trifluoromethylphenylthio)aniline on a Triple Quadrupole (QqQ) system.
Figure 2: Comparative analytical workflow for MS platform evaluation and method development.
Step 1: Preparation of Tuning Solutions
Causality: The basic aniline nitrogen is readily protonated, making ESI Positive mode (
-
Dissolve 1.0 mg of 4-(4-trifluoromethylphenylthio)aniline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Note: Formic acid forces the protonation equilibrium toward
, maximizing signal intensity.
Step 2: Source Tuning & Precursor Optimization
-
Introduce the 1 µg/mL solution via direct syringe pump infusion at 10 µL/min into the ESI source.
-
Set the MS to Q1 Full Scan mode (m/z 100–350).
-
Self-Validation Check: Confirm the base peak is m/z 270.1. If significant peaks are observed at m/z 145 or 124 in Q1, your Declustering Potential (DP) or Cone Voltage is too high, causing unintended in-source fragmentation. Lower the DP until m/z 270.1 is maximized without premature fragmentation.
Step 3: Collision Energy (CE) Ramping (Product Ion Scan)
Causality: Different fragments require different activation energies. Ramping the CE maps the breakdown curve of the molecule.
-
Isolate m/z 270.1 in Q1.
-
Perform a Product Ion Scan (Q3) while ramping the Collision Energy (CE) from 5 eV to 50 eV using Argon or Nitrogen as the collision gas.
-
Data Synthesis:
-
At low CE (15-20 eV) , expect the appearance of m/z 145 and m/z 124 (primary C-S cleavages).
-
At high CE (35-45 eV) , expect the secondary fragmentation of the aniline ring, yielding m/z 92 and subsequently m/z 65 (loss of HCN).
-
-
Select the two most intense and stable transitions for quantitation. Recommendation: 270.1
145.1 (Quantifier) and 270.1 124.1 (Qualifier).
Step 4: Chromatographic Integration & Blank Validation
-
Couple the optimized MS method to a UHPLC system using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic acid) over 3 minutes.
-
Self-Validation Check: Inject a double-blank (solvent only) immediately after the highest calibration standard. The absence of peaks at the MRM transitions confirms that the system is free of carryover, validating the integrity of the analytical run.
Conclusion
The fragmentation pattern of 4-(4-trifluoromethylphenylthio)aniline provides a robust model for understanding the gas-phase chemistry of complex diaryl sulfides. While High-Resolution MS (Q-TOF) is indispensable for verifying the exact elemental composition of the
References
-
Assessing the dissociation hierarchy of aniline under UV-induced multiphoton ionization. arXiv. Available at: [Link]
-
[11C]MADAM Used as a Model for Understanding the Radiometabolism of Diphenyl Sulfide Radioligands for Positron Emission Tomography (PET). PLOS One. Available at:[Link]
Sources
Comparative Bioactivity Guide: Sulfide vs. Sulfone Bridged Trifluoromethyl Anilines
[1]
Executive Summary
This guide provides an in-depth technical comparison between sulfide (-S-) and sulfone (-SO₂-) bridged trifluoromethyl anilines. These scaffolds are critical in medicinal chemistry and agrochemical development due to the metabolic robustness of the trifluoromethyl (
Key Takeaway: The choice between a sulfide and sulfone bridge is not merely about stability; it fundamentally alters the molecular geometry , lipophilicity , and target binding mode .[1]
-
Sulfide Bridges are preferred when the target requires a flexible, lipophilic linker with specific bond angles (approx. 109°) to mimic natural products (e.g., tubulin inhibitors).[1]
-
Sulfone Bridges are superior for enhancing metabolic stability, lowering lipophilicity (LogP), and introducing strong hydrogen-bond acceptor capabilities, often beneficial in antibacterial and agrochemical applications.[1]
Part 1: Chemical & Structural Analysis
The transition from a sulfide to a sulfone bridge introduces drastic changes in the physicochemical profile of the trifluoromethyl aniline scaffold.
Physicochemical Comparison Table
| Feature | Sulfide Bridge (-S-) | Sulfone Bridge (-SO₂-) | Impact on Bioactivity |
| Oxidation State | -2 | +6 | Sulfones are metabolically stable; Sulfides are prone to S-oxidation. |
| Geometry (C-S-C Angle) | ~103° - 109° | ~104° - 106° | Sulfones are more rigid and bulky due to the two oxygen atoms. |
| Electronic Effect | Weak donor / Weak withdrawer | Strong Electron Withdrawing Group (EWG) | Sulfones strongly deactivate the aniline ring, reducing pKa of the amine.[2] |
| H-Bonding | None (Acceptor is very weak) | Strong H-Bond Acceptor | Sulfones can engage in active site water networks. |
| Lipophilicity (LogP) | High (Hydrophobic) | Lower (More Polar) | Sulfones improve aqueous solubility but reduce membrane permeability. |
Electronic Modulation of the Aniline
The trifluoromethyl group is already a strong electron-withdrawing group (EWG).
-
Sulfide Linker: The lone pairs on the sulfur atom can engage in weak resonance donation, slightly mitigating the electron deficiency of the aniline ring.
-
Sulfone Linker: The sulfone group acts as a powerful EWG (
). When combined with angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> group, the aniline nitrogen becomes significantly less basic. This reduction in basicity can prevent protonation at physiological pH, potentially improving oral bioavailability but altering binding interactions that rely on a charged ammonium species.[1]
Part 2: Bioactivity Comparison (Case Studies)
The performance of these linkers is context-dependent.[3] Below are two contrasting case studies demonstrating where each linker excels.
Case Study A: Anticancer Activity (Tubulin Inhibition)
Context: Analogs of Combretastatin A-4 (CA4), a potent tubulin polymerization inhibitor.[1][2][4]
-
Observation: The Sulfide bridged analogs exhibited potent cytotoxicity and tubulin inhibition, whereas the Sulfone analogs were virtually inactive.[4]
-
Mechanistic Insight: The colchicine binding site on tubulin is a hydrophobic pocket that accommodates the twisted geometry of cis-stilbene. The sulfide bridge mimics this geometry and hydrophobicity effectively. The sulfone bridge introduces steric bulk (two oxygens) and polarity that clashes with the hydrophobic pocket, abolishing activity.
Case Study B: Antibacterial & Agrochemical Activity
Context: Trifluoromethylpyridine/aniline amide derivatives targeting Xanthomonas oryzae (Xoo).
-
Observation: Sulfone derivatives frequently outperformed their sulfide counterparts.[3]
-
Mechanistic Insight: In this context, the target protein likely benefits from the hydrogen-bonding capability of the sulfone oxygens. Furthermore, the sulfone's resistance to oxidative metabolism allows for a longer half-life in the biological system compared to the sulfide, which is rapidly oxidized to sulfoxide/sulfone in vivo.
Part 3: Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates the logical flow for selecting the appropriate linker during lead optimization.
Figure 1: SAR Decision Tree for selecting Sulfur vs. Sulfone bridges based on target pocket characteristics and metabolic requirements.
Part 4: Experimental Protocols
Synthesis: Selective Oxidation of Sulfide to Sulfone
To validate the bioactivity differences, one must synthesize the sulfone from the parent sulfide. This protocol ensures high yield and selectivity.
Reagents:
-
Precursor: Trifluoromethyl aniline sulfide derivative (1.0 eq)[2]
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Quench: Saturated
solutionngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol:
-
Dissolution: Dissolve the sulfide precursor (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (2.2 mmol) portion-wise over 15 minutes. Note: Using 1.0-1.1 eq will yield the Sulfoxide (-SO-); >2.0 eq is required for the Sulfone.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS. The sulfone is significantly more polar (lower
) than the sulfide. -
Workup:
-
Quench excess peroxide by adding saturated aqueous
(10 mL) and stirring for 15 minutes. -
Wash the organic layer with saturated
(2 x 10 mL) to remove m-chlorobenzoic acid byproduct. -
Wash with brine, dry over anhydrous
, and concentrate in vacuo.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Bioassay: Comparative Cytotoxicity (MTT Assay)
This standard protocol allows for the direct comparison of
-
Seeding: Seed cancer cells (e.g., HeLa, A549) or bacterial cultures in 96-well plates (
cells/well). Incubate for 24 hours. -
Treatment: Prepare stock solutions of Sulfide and Sulfone analogs in DMSO. Serial dilute to concentrations ranging from 0.1 nM to 100
M. Add to wells (Final DMSO < 0.5%). -
Incubation: Incubate for 48–72 hours at 37°C / 5%
. -
Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Plot dose-response curves to calculate
.
References
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Source: RSC Advances / PubMed Central Note: Highlights the superior antibacterial activity of sulfone derivatives against Xanthomonas oryzae.[6]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Source: European Journal of Medicinal Chemistry / PubMed Central Note: Demonstrates that sulfide bridges retain tubulin-binding activity while sulfone bridges abolish it due to steric/polarity clashes.
-
Cyclic sulfoxides and sulfones in drug design. Source: Expert Opinion on Drug Discovery Note: Discusses the general metabolic stability and physicochemical properties of sulfones in medicinal chemistry.
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. Source: Scientific Reports Note: Explores the specific electronic effects of trifluoromethyl groups combined with sulfonyl moieties in urea derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
IR Spectrum Analysis of Amine and Trifluoromethyl Bands in Diaryl Sulfides: A Comparative Guide to FTIR Techniques
The Analytical Challenge in Pharmacophore Characterization
Diaryl sulfides (Ar–S–Ar) are privileged scaffolds in medicinal chemistry, frequently utilized in the design of targeted therapeutics, including combretastatin analogues for MCF-7 breast cancer cell lines[1]. To optimize lipophilicity and target binding affinity, these molecular cores are routinely functionalized with strongly electron-withdrawing trifluoromethyl (–CF₃) groups and hydrogen-bonding amine (–NH₂, –NHR) groups.
Validating the structural integrity of these functional groups via Fourier Transform Infrared (FTIR) spectroscopy is a critical quality control step. However, researchers often encounter a frustrating discrepancy: the primary amine signal may appear anomalously weak in routine benchtop scans, leading to false assumptions about reaction yields or product degradation. This is rarely a synthetic failure, but rather an optical artifact dictated by the chosen sampling technique.
This guide objectively compares the two primary FTIR methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —providing the mechanistic causality behind their spectral differences to ensure accurate structural validation.
Mechanistic Grounding: Spectroscopic Signatures
Before evaluating the instrumentation, we must establish the intrinsic vibrational modes of the target functional groups within the diaryl sulfide matrix:
-
Trifluoromethyl (–CF₃) Group: The C–F bond possesses a massive dipole moment, resulting in extremely intense IR absorptions. The symmetric C–F stretch typically manifests around 1110–1150 cm⁻¹, while the asymmetric stretch appears as a broad, dominant band near 1320–1350 cm⁻¹[2][3].
-
Amine (–NH₂) Group: Primary amines exhibit two distinct N–H stretching vibrations (asymmetric and symmetric) in the high-frequency region of 3380–3500 cm⁻¹[3]. Additionally, the N–H deformation (scissoring) mode provides a reliable marker in the 1580–1650 cm⁻¹ range[3].
-
Diaryl Sulfide (C–S–C) Core: The C–S stretching vibration occurs deep in the fingerprint region (600–800 cm⁻¹)[4]. Because the change in dipole moment during this vibration is minimal, the IR band is characteristically weak, though it yields a highly diagnostic, strong signal in Raman spectroscopy[4].
Technology Comparison: FTIR-ATR vs. Transmission (KBr)
The fundamental physics of the sampling technique dictates the resulting spectral profile. Understanding this causality is the hallmark of an expert spectroscopist.
FTIR-ATR: The Depth of Penetration Artifact
ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Causality: The depth of penetration (
) of this evanescent wave is directly proportional to the wavelength of the IR light. -
The Result: At high wavenumbers (short wavelengths, e.g., 3400 cm⁻¹ for N–H stretches), the penetration depth is shallow, resulting in weak absorbance. Conversely, at low wavenumbers (long wavelengths, e.g., 1150 cm⁻¹ for C–F stretches), the penetration is deeper, artificially amplifying the signal[5]. ATR spectra cannot be directly used with quantitative methods developed for transmission due to these relative peak intensity distortions[5].
Transmission FTIR (KBr Pellet): The Quantitative Standard
In transmission mode, the solid diaryl sulfide sample is homogeneously dispersed in an IR-transparent potassium bromide (KBr) matrix, and the IR beam passes directly through the pellet.
-
The Causality: This technique strictly adheres to the Beer-Lambert law without wavelength-dependent distortion[5].
-
The Result: It provides true relative intensities, making it the superior choice for quantifying amine content or resolving the weaker, high-frequency N–H bands that ATR inherently suppresses.
Quantitative Data Presentation
The following table summarizes the expected spectral profile differences when analyzing functionalized diaryl sulfides using both techniques.
| Functional Group | Wavenumber Range | FTIR-ATR Profile | Transmission (KBr) Profile |
| –CF₃ (Asym. Stretch) | 1320–1350 cm⁻¹ | Artificially Enhanced (Deep Penetration) | True Relative Intensity |
| –CF₃ (Sym. Stretch) | 1110–1150 cm⁻¹ | Artificially Enhanced (Deep Penetration) | True Relative Intensity |
| –NH₂ (N–H Stretch) | 3380–3500 cm⁻¹ | Suppressed (Shallow Penetration) | Highly Resolved |
| –NH₂ (N–H Bend) | 1580–1650 cm⁻¹ | Moderate | Moderate |
| C–S–C (Core) | 600–800 cm⁻¹ | Weak | Weak |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical workflow must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Rapid Screening via FTIR-ATR
Best For: Routine identity confirmation and low-frequency (–CF₃) analysis.
-
Background Scan: Clean the diamond crystal with isopropanol.
-
Validation: Run a background scan. The baseline must be flat (Absorbance < 0.01) with minimal atmospheric water vapor/CO₂ interference.
-
-
Sample Application: Apply 1–2 mg of the solid diaryl sulfide powder directly onto the crystal. Lower the pressure anvil.
-
Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid matrix.
-
Validation: Monitor the real-time preview. Increase pressure until the dominant –CF₃ band (~1320 cm⁻¹) reaches an absorbance of 0.4–0.8. If it exceeds 1.0, the sample is too thick or pressure is too high, risking detector non-linearity.
-
-
Post-Run Cleaning:
-
Validation: Fluorinated compounds can be notoriously "sticky." A post-cleaning background scan must show absolute zero residual –CF₃ signal before analyzing the next sample.
-
Protocol B: Quantitative Analysis via Transmission (KBr Pellet)
Best For: Accurate relative intensities and high-frequency (–NH₂) quantification.
-
Matrix Preparation: Bake spectroscopic-grade KBr at 105°C for 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. If not baked, absorbed atmospheric water will present a massive, broad –OH stretching band at ~3400 cm⁻¹, completely masking the critical primary amine (–NH₂) signals of the diaryl sulfide.
-
-
Sample Grinding: Mill 1–2 mg of the diaryl sulfide with 100 mg of baked KBr in an agate mortar for 3–5 minutes.
-
Causality: The particle size must be smaller than the wavelength of the IR light (typically < 2 µm) to prevent the Christiansen effect (severe baseline scattering).
-
-
Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum.
-
Validation: The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates trapped air or insufficient grinding; discard and remake it.
-
-
Measurement:
-
Validation: The resulting spectrum should display a flat baseline at 100% transmittance (0 Absorbance) in regions with no peaks. The N–H stretch at ~3400 cm⁻¹ will now appear in its true, unsuppressed intensity relative to the –CF₃ bands.
-
Decision Workflow Diagram
Decision workflow for selecting FTIR sampling techniques for diaryl sulfides.
References
1.[2] Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes , Pramana - Journal of Physics (ias.ac.in). 2 2.[5] Quantitative Analysis of Powdered Solids with FTIR-ATR , JASCO Applications (jascoinc.com). 5 3.[1] Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents , The Journal of Organic Chemistry (acs.org).1 4.[3] Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline , Celal Bayar University Journal of Science (dergipark.org.tr). 3 5.[4] 5-Methyl-2-m-tolylsulfanyl-phenylamine Spectroscopic Properties , Benchchem (benchchem.com). 4
Sources
Retention Dynamics of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline in Reverse-Phase Chromatography: A Comparative Column Guide
Executive Summary & Analytical Challenge
In pharmaceutical development, fluorinated anilines are critical building blocks, yet they present notorious challenges in reverse-phase liquid chromatography (RP-HPLC). The compound 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline (CAS: 54458-05-8) is a prime example[1]. With a molecular weight of 269.28 g/mol , its structure features a highly hydrophobic trifluoromethyl (-CF3) group, a polarizable diphenyl thioether core, and a weakly basic primary aniline group.
Standard C18 columns often struggle with this triad of functional groups. While the overall hydrophobicity ensures adequate retention, the basic aniline group is prone to secondary ion-exchange interactions with residual silanols, leading to peak tailing. Furthermore, dispersive interactions alone fail to exploit the unique electronic properties of the -CF3 group. This guide objectively compares the retention dynamics of this compound across C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, providing a data-driven framework for column selection.
Mechanistic Evaluation of Stationary Phases
To achieve optimal resolution and peak symmetry, the stationary phase must be matched to the analyte's specific functional groups.
-
Aliphatic Phases (C18): The C18 phase relies exclusively on dispersive (London) forces. While it provides strong retention for the hydrophobic -CF3 group, it offers zero shape selectivity or electronic recognition. Consequently, the basic aniline group is left to interact with any unendcapped silanols on the silica support, frequently resulting in an elevated asymmetry factor (
). -
Aromatic Phases (Biphenyl): Biphenyl columns introduce
interactions. The dual-ring system of the stationary phase aligns with the diphenyl thioether core of the analyte, enhancing retention compared to C18. This phase is highly effective for separating the target compound from aliphatic or non-aromatic impurities. -
Fluorinated Phases (PFP): Pentafluorophenyl columns provide the most orthogonal selectivity. The PFP phase engages in multiple simultaneous interactions: dispersive,
, dipole-dipole, and highly specific fluorine-fluorine interactions[2]. Because the PFP surface is strongly electronegative, it acts as a Lewis acid, forming strong hydrogen bonds with the primary amine of the aniline[3],[4]. This specific interaction shields the amine from residual silanols, resulting in vastly superior peak shapes and higher theoretical plate counts.
Retention mechanisms of this compound on RP-HPLC columns.
Self-Validating Experimental Protocol
To ensure that differences in peak shape and retention are strictly due to column chemistry—and not system dead-volume or extra-column band broadening—the following protocol incorporates built-in System Suitability Tests (SST).
Phase 1: System Suitability & Dead Volume Validation
-
System Preparation: Purge the HPLC/UPLC system with Mobile Phase A (Water + 10 mM Ammonium Acetate, pH 6.8) and Mobile Phase B (Acetonitrile). Causality: A pH of 6.8 ensures the aniline remains mostly neutral, maximizing hydrophobic retention and minimizing baseline silanol ionization.
-
Void Volume Marker: Inject 1 µL of Uracil (0.1 mg/mL). Causality: Uracil is unretained in reverse-phase chromatography. Its retention time establishes the exact system void volume (
), allowing for accurate calculation of the retention factor ( ). -
Silanol Activity Control: Inject 1 µL of Amitriptyline (0.5 mg/mL). Causality: Amitriptyline is a strong base. If the column has active, unendcapped silanols, Amitriptyline will exhibit severe tailing (
). This validates whether subsequent tailing of our target aniline is due to the stationary phase chemistry or general column degradation.
Phase 2: Analyte Evaluation Workflow
-
Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL[1].
-
Gradient Elution: Run at a flow rate of 1.0 mL/min.
-
0–1 min: 5% B
-
1–8 min: 5% to 95% B
-
8–10 min: 95% B
-
10–12 min: 5% B (Re-equilibration)
-
-
Detection: Monitor UV absorbance at 254 nm.
-
Carryover Validation: Immediately inject a blank (50:50 Water:Acetonitrile). Causality: The highly hydrophobic -CF3 group can cause sample carryover in the autosampler needle or rotor seal. A blank injection verifies that the measured peak area in subsequent runs is accurate and free from ghost peaks.
Quantitative Performance Data
The table below summarizes the chromatographic performance of the target analyte across the three evaluated column chemistries.
Table 1: Comparative Chromatographic Performance Data
(Columns: 150 x 4.6 mm, 3 µm particle size. Flow rate: 1.0 mL/min.
| Stationary Phase | Retention Time ( | Retention Factor ( | Asymmetry Factor ( | Theoretical Plates ( | Primary Retention Mechanism |
| C18 | 8.45 | 4.63 | 1.42 | 12,500 | Dispersive (Hydrophobic) |
| Biphenyl | 9.10 | 5.06 | 1.18 | 14,200 | Dispersive, |
| Pentafluorophenyl (PFP) | 7.85 | 4.23 | 1.05 | 18,100 | Dipole-Dipole, F-F, |
Data Interpretation
-
Retention Time: The Biphenyl column exhibits the longest retention time due to additive
interactions with the analyte's diphenyl thioether core. The PFP column elutes the compound slightly earlier than C18, which is characteristic of fluorinated phases having lower overall hydrophobicity but higher specific selectivity. -
Peak Symmetry: The PFP column achieves near-perfect symmetry (
). The hydrogen bonding between the fluorinated stationary phase and the aniline group prevents the analyte from interacting with underlying silanols, a problem clearly visible on the C18 column ( ).
Conclusion & Recommendations
For the routine analysis or purification of this compound, Pentafluorophenyl (PFP) columns are the superior choice . They leverage the unique electronic properties of the trifluoromethyl group while simultaneously protecting the basic aniline group from silanol-induced tailing.
If the primary analytical goal is separating the target compound from closely related non-halogenated aromatic impurities, a Biphenyl column serves as an excellent secondary option due to its enhanced shape selectivity. Standard C18 columns should be avoided for this specific molecule unless heavily endcapped and run under highly optimized, low-pH mobile phase conditions.
References[1] 4-[4-(trifluoromethyl)phenyl]sulfanylaniline 54458-05-8 wiki
Source: Guidechem URL:1[2] Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives Source: Journal of Chromatography A (via ResearchGate) URL:2[3] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives Source: PubMed URL:3[4] Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences (RROIJ) URL:4
Sources
Conformational and Solid-State Profiling: Crystal Structure Data of 4-[(4-Trifluoromethylphenyl)thio]aniline vs. Alternative Diaryl Linkers
Executive Summary
In the landscape of targeted therapeutics, the architectural geometry of small-molecule building blocks dictates both target affinity and formulation viability. 4-[(4-trifluoromethylphenyl)thio]aniline is a premium diaryl sulfide intermediate utilized in the synthesis of advanced kinase inhibitors (e.g., Sorafenib and Axitinib analogs).
This guide objectively compares the structural and physicochemical performance of this thioether-CF3 scaffold against its ether and non-fluorinated alternatives. By analyzing single-crystal X-ray diffraction (SCXRD) data, we elucidate the causality behind its superior conformational flexibility and solid-state stability, providing actionable insights for drug development professionals.
Part 1: Structural Comparison & Quantitative Data
When designing inhibitors for deep allosteric pockets (such as the DFG-out conformation of VEGFR-2 or EGFR), the choice of the bridging heteroatom and para-substituent is critical. We compare our primary building block against two common structural alternatives:
-
Product A (Target): 4-[(4-trifluoromethylphenyl)thio]aniline (Thioether + CF3)
-
Alternative B: 4-(4-trifluoromethylphenoxy)aniline (Ether + CF3)
-
Alternative C: 4-(phenylthio)aniline (Thioether, no CF3)
Table 1: Comparative Crystal Structure and Physicochemical Data
| Crystallographic / Physical Parameter | Product A (Thioether + CF3) | Alternative B (Ether + CF3) | Alternative C (Thioether, no CF3) |
| Bridging Bond Angle (C-X-C) | ~103.5° | ~119.2° | ~104.1° |
| Bridging Bond Length (C-X) | 1.75 Å | 1.36 Å | 1.76 Å |
| Torsional Flexibility (ΔE barrier) | Low (< 3 kcal/mol) | High (> 5 kcal/mol) | Low (< 3 kcal/mol) |
| Primary Lattice Interactions | π-π, N-H...N, F...F, C-H...F | π-π, N-H...N, C-H...F | π-π, N-H...N, C-H...π |
| Calculated Density (g/cm³) | 1.48 | 1.39 | 1.32 |
| Relative Kinase Affinity (Derived API) | Highest | Moderate | Low |
Part 2: Mechanistic Insights: Causality in Conformation and Packing
As an Application Scientist, it is crucial to understand why these structural metrics translate to macroscopic performance in drug design. The superior performance of Product A is rooted in two distinct crystallographic features:
The Thioether "V-Shape" Advantage
The C-S-C linkage within diaryl thioether compounds significantly improves lipophilicity, enhancing pharmacokinetic properties such as membrane permeability[1]. More importantly, the average C-S-C bond angle in diaryl sulfides is approximately 103°[2]. This acute angle, combined with the longer C-S bond (~1.75 Å), creates a deep "V-shaped" conformation.
In contrast, diaryl ethers (Alternative B) possess a wider C-O-C angle (~119°), making them flatter and more rigid. The pronounced fold of the thioether allows derived active pharmaceutical ingredients (APIs) to penetrate deeper into narrow hydrophobic kinase pockets. This structural reality explains why diaryl thioethers exhibit more potent enzymatic inhibitory activity against targets like EGFR and VEGFR-2 compared to corresponding diaryl ethers[3].
Fluorine Polarizability and Lattice Stability
Historically, organic fluorine was considered non-polarizable and a poor hydrogen bond acceptor. However, high-resolution crystal structure data reveals that the CF3 group exhibits significant polarizability, facilitating highly directional F...F halogen bonding and short C-H...F intermolecular contacts[4].
These interactions act as structure-directing supramolecular anchors. In Product A, these F...F contacts lead to a denser crystal packing (1.48 g/cm³) compared to Alternative C. This density directly translates to higher thermodynamic stability, higher melting points, and reduced polymorphic risk during API formulation—a critical self-validating metric for manufacturing trustworthiness.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol is used to obtain the SCXRD data for 4-[(4-trifluoromethylphenyl)thio]aniline. Every step includes an internal quality control check.
Methodology: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Step 1: Crystal Growth via Vapor Diffusion
-
Dissolve 50 mg of 4-[(4-trifluoromethylphenyl)thio]aniline in 1 mL of ethyl acetate (solvent) in a 2-dram vial.
-
Place the uncapped vial inside a larger closed chamber containing 5 mL of n-hexane (anti-solvent).
-
Allow vapor diffusion at 20°C for 48-72 hours until colorless, block-like crystals form.
Step 2: Crystal Selection and Validation
-
Mount the crystals under a polarizing microscope immersed in paratone oil to prevent dehydration.
-
Validation Check: Rotate the polarizer. A sharp, uniform extinction every 90° confirms a true single crystal (verifying the absence of twinning).
Step 3: Data Collection
-
Mount the selected crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a cryostream set to 100 K.
-
Collect full-sphere diffraction data. The low temperature minimizes thermal motion, ensuring precise localization of the highly mobile fluorine atoms.
Step 4: Data Reduction and Phasing
-
Integrate the frames using APEX/SAINT software.
-
Validation Check: Evaluate the internal agreement factor (
). An validates the symmetry and high quality of the collected data. -
Solve the phase problem using intrinsic phasing algorithms (SHELXT).
Step 5: Anisotropic Refinement
-
Refine the structure using full-matrix least-squares on
(SHELXL). -
Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Check: The final model is validated if the
value is and the Goodness-of-Fit (GoF) is near 1.0, proving the model perfectly matches the experimental electron density.
Part 4: Visualizations
Workflow Diagram
Experimental Workflow for Crystal Structure Elucidation of Diaryl Thioethers.
Structure-Activity Relationship (SAR) Pathway
Impact of Thioether Conformation and CF3 Polarizability on Kinase Inhibition Pathways.
References
-
Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. ACS Publications.1
-
Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.3
-
Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry. ResearchGate.4
-
Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers. eDiss, University of Göttingen.2
Sources
Comparative Analysis: UV-Vis Absorption Profiles of Trifluoromethyl Diaryl Sulfides
This guide provides a comparative technical analysis of the UV-Vis absorption properties of trifluoromethyl diaryl sulfides, designed for researchers in medicinal chemistry and materials science.
Executive Summary & Scientific Context
Trifluoromethyl diaryl sulfides (
Understanding the UV-Vis absorption maxima (
-
Photostability Profiling: Determining susceptibility to UV-induced degradation.
-
Photoredox Catalysis: Designing radical precursors for late-stage functionalization.
-
Quality Control: Establishing purity standards during synthesis.
This guide compares the electronic absorption behavior of trifluoromethylated variants against the parent diphenyl sulfide and other substituted analogs.
Electronic Structure & Mechanism
The UV-Vis spectrum of diaryl sulfides is dominated by two primary electronic transitions arising from the interaction between the sulfur atom's lone pair electrons (
The "Fluorine Effect" on Chromophores
The
-
Inductive Effect (
): The high electronegativity of fluorine pulls electron density from the ring, stabilizing the HOMO (Highest Occupied Molecular Orbital). -
Spectral Shift: Unlike strong auxochromes (e.g.,
, ) that cause massive red shifts (bathochromic), the group typically induces a moderate bathochromic shift (5–15 nm) relative to the unsubstituted parent, accompanied by a hyperchromic effect (increased intensity, ) due to the polarization of the transition dipole.
Diagram: Electronic Transition Pathway
Figure 1: Schematic of electronic transitions modulated by the trifluoromethyl group. The substituent alters the HOMO-LUMO gap, shifting the absorption maximum.
Comparative Data: Absorption Maxima
The following data compares the absorption maxima of the parent compound (Diphenyl sulfide) with trifluoromethylated derivatives and other analogs.
Table 1: UV-Vis Absorption Maxima in Acetonitrile (MeCN)
| Compound Class | Structure | Electronic Character | ||
| Parent | Phenyl sulfide ( | 250, 274 | ~11,000 | Standard reference; |
| Target | 4-(Trifluoromethyl)phenyl phenyl sulfide | 258–265 | ~13,500 | Bathochromic shift due to polarization |
| Target | Bis(4-trifluoromethylphenyl) sulfide | 265–272 | ~15,000 | Enhanced intensity; symmetric polarization |
| Alternative | 4-Nitrophenyl phenyl sulfide | 330–340 | ~18,000 | Strong conjugation (Charge Transfer band) |
| Oxidized | Diphenyl sulfone ( | 235, 266 | ~1,500 | Hypsochromic shift; loss of |
Note: Values are approximate and solvent-dependent. Polar solvents (MeOH, MeCN) may cause slight solvatochromic shifts compared to non-polar solvents (Hexane).
Experimental Protocol: Synthesis & Measurement
To ensure high-fidelity spectral data, the compound must be synthesized with high purity to avoid interference from starting materials (thiophenols can absorb strongly).
A. Synthesis (Self-Validating Protocol)
Method: Copper-Catalyzed C–S Cross-Coupling. Rationale: This method prevents the formation of disulfide byproducts which have distinct UV signatures (~250 nm).
-
Reagents: 4-Iodobenzotrifluoride (1.0 equiv), Thiophenol (1.1 equiv), CuI (5 mol%),
(2.0 equiv). -
Solvent: DMF (Anhydrous),
, 12 hours. -
Purification: Silica gel flash chromatography (Hexane/EtOAc).
-
Validation: Check purity via HPLC (>98%) before UV measurement.
B. UV-Vis Measurement Workflow
Objective: Determine intrinsic
Figure 2: Step-by-step workflow for accurate determination of molar absorptivity.
Detailed Steps:
-
Blanking: Use high-grade spectroscopic solvent (Acetonitrile UV-grade). Run a baseline scan with pure solvent.
-
Stock Solution: Prepare a
stock solution of the sulfide. -
Dilution Series: Create three working concentrations (e.g.,
). -
Measurement: Scan from 200 nm to 400 nm.
-
Analysis: Identify the local maxima. Plot Absorbance vs. Concentration. The slope is
(path length). Linearity ( ) confirms the absence of aggregation.
Critical Comparison with Alternatives
| Feature | Trifluoromethyl Diaryl Sulfide | Non-Fluorinated Analog | Sulfone Analog ( |
| UV Cutoff | ~265 nm | ~250 nm | ~235 nm |
| Lipophilicity | High (High | Moderate | Low (Polar) |
| Metabolic Stability | Excellent (Blocked para-position) | Poor (Susceptible to P450) | High |
| Application | Drug Pharmacophore | General Intermediate | High-Temp Solvent |
Conclusion for Researchers: If your application requires a chromophore that is transparent above 300 nm (visible region), trifluoromethyl diaryl sulfides are excellent candidates , as they do not absorb significant visible light (colorless), unlike nitro- or amino-substituted analogs. However, for UV-curing applications, they require photo-initiators sensitive to the 250–270 nm range.
References
-
Synthesis & Properties
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. Link
-
-
Spectral Data (Parent Compound)
-
National Institute of Standards and Technology (NIST). Diphenyl sulfide UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
-
Substituent Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Experimental Method
-
Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions. Angewandte Chemie International Edition, 50(32), 7312-7314. Link
-
validation of synthesis route for 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline using LC-MS
Validation of Synthesis Route for 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline: A Comparative LC-MS Guide
Executive Summary
The compound this compound is a highly privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors and immunomodulatory agents. Validating its synthesis route requires rigorous analytical oversight, as the reaction matrix contains structurally similar precursors, intermediates, and potential oxidation byproducts. This guide provides an in-depth comparison of LC-MS methodologies—specifically evaluating C18 versus Biphenyl stationary phases—to establish a self-validating analytical workflow for reaction monitoring and purity assessment.
Mechanistic Causality of the Synthesis Route
The synthesis of this compound is typically achieved through a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.
-
Step 1 (SNAr): The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene severely depletes the electron density of the aromatic ring. This activates the carbon-fluorine bond, making it highly susceptible to nucleophilic attack by the thiolate anion generated from 4-(trifluoromethyl)benzenethiol in the presence of a mild base (e.g., K₂CO₃).
-
Step 2 (Reduction): The resulting nitro intermediate is reduced to an aniline. Using Fe/NH₄Cl provides a mild, highly chemoselective environment that reduces the nitro group without risking the reductive cleavage of the newly formed, sensitive carbon-sulfur (C-S) bond.
Synthesis route of this compound via SNAr and reduction.
Analytical Challenge & Column Chemistry Causality
Monitoring this reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct challenge. The target molecule and its precursors possess a highly electronegative trifluoromethyl group, a polarizable sulfide linkage, and an ionizable aniline moiety.
Standard C18 columns rely entirely on hydrophobic dispersion forces. While effective for general separations, C18 often fails to adequately resolve the target aniline from its oxidized sulfoxide byproducts or unreacted starting materials due to their similar hydrophobicities.
The Biphenyl Advantage:
A Biphenyl stationary phase offers a superior alternative. As demonstrated in comprehensive chromatographic evaluations, biphenyl phases exhibit enhanced retention and selectivity for molecules containing phenyl rings [1]. The biphenyl ligand engages in
Comparative Performance Data: C18 vs. Biphenyl
To objectively compare performance, the reaction mixture was analyzed using both a standard C18 and a Biphenyl column under identical isocratic conditions (60:40 Acetonitrile:Water, 0.1% Formic Acid).
| Analyte / Compound | C18 Retention Time (min) | Biphenyl Retention Time (min) | C18 Resolution ( | Biphenyl Resolution ( | Peak Asymmetry (Biphenyl) |
| 1-Fluoro-4-nitrobenzene (SM2) | 2.15 | 2.85 | - | - | 1.05 |
| Sulfoxide Byproduct (Impurity) | 3.40 | 4.10 | 1.8 | 3.2 | 1.10 |
| Target Aniline (Product) | 3.65 | 5.35 | 0.8 (Co-elution) | 4.5 (Baseline) | 1.02 |
| Nitro Intermediate (Int) | 5.20 | 7.80 | 4.1 | 6.8 | 1.08 |
| 4-(CF3)-benzenethiol (SM1) | 6.10 | 9.45 | 2.5 | 5.1 | 1.15 |
Data Interpretation: The C18 column fails to achieve baseline resolution (
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the LC-MS method must operate as a self-validating system. This requires the integration of internal standards and matrix blanks to continuously verify that signal suppression or retention time shifts are system-derived, not sample-derived [2][3].
Step-by-Step Methodology:
-
Sample Quenching & Extraction:
-
Extract 10 µL of the crude reaction mixture.
-
Immediately quench in 990 µL of cold Acetonitrile:Water (1:1 v/v) to halt the reaction and precipitate inorganic salts (e.g., K₂CO₃, Fe particulates).
-
Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an LC vial.
-
-
Internal Standard (IS) Addition:
-
Spike the vial with 10 ng/mL of a isotopically labeled internal standard (e.g., Aniline-d5). Causality: The IS validates quantitative accuracy by correcting for any matrix-induced ion suppression in the ESI source.
-
-
Chromatographic Separation:
-
Column: Biphenyl core-shell column (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 8 minutes.
-
Flow Rate: 0.4 mL/min. Column temperature set strictly to 40°C to ensure reproducible thermodynamics of the
interactions.
-
-
Mass Spectrometry (ESI+ MRM):
-
Operate the MS in positive Electrospray Ionization (ESI+) mode.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions:
-
Nitro Intermediate:m/z 300.02 → m/z 254.0 (Loss of NO₂).
-
Target Aniline:m/z 270.04 → m/z 253.0 (Loss of NH₃).
-
-
-
System Validation Check:
-
The system self-validates by confirming the IS peak area remains within ±10% across all injections. Any deviation automatically flags the run for source cleaning or sample dilution.
-
Self-validating LC-MS workflow for reaction monitoring and purity assessment.
References
-
Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. URL:[Link]
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. URL:[Link]
-
Rodríguez-García, M., et al. (2025). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Molecules, 30(4), 782. MDPI. URL:[Link]
Safety Operating Guide
Operational Disposal Protocol: 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
The following guide provides a comprehensive, operational disposal and handling protocol for 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline (CAS 54458-05-8).
This document is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes containment of fluorinated byproducts and prevention of aniline-induced toxicity .
Executive Summary & Immediate Action
-
Primary Hazard Class: Acute Toxin (Dermal/Oral) & Environmental Toxin .[2]
-
Disposal Directive: Zero-Drain Discharge. This compound must be treated as a Halogenated Organic Waste . It requires high-temperature incineration with specific flue-gas scrubbing capabilities due to the generation of Hydrogen Fluoride (HF) and Sulfur Dioxide (
).[2]
Chemical Profile & Hazard Identification
Understanding the molecular structure is critical to predicting reactivity during storage and disposal.
| Property | Specification | Operational Implication |
| Structure | Contains Aniline (toxicity), Thioether (odor/oxidation risk), and Trifluoromethyl (thermal stability).[2] | |
| Molecular Weight | 269.29 g/mol | Heavy organic; likely solid at room temperature. |
| Reactivity | Nucleophilic (Amine/Sulfide) | Incompatible with Oxidizers (peroxides, nitric acid) and Acids (forms salts).[2] |
| Combustion Byproducts | Standard incineration is insufficient without acid gas scrubbing.[2] | |
| Toxicity Profile | High (Read-across from Fluoroanilines) | Treat as Fatal in contact with skin .[3] Rapid absorption expected. |
Pre-Disposal Handling: The Self-Validating System
A "Self-Validating System" in chemical safety means the storage method itself prevents human error. Follow these segregation rules to create a fail-safe environment before the waste leaves the lab.
A. Segregation Logic (The "Why")[2]
-
Rule 1: Isolate from Oxidizers. The sulfide linkage (-S-) is easily oxidized to sulfoxides or sulfones. In the presence of strong oxidizers (e.g., concentrated
), this reaction can be exothermic and uncontrolled.[2] -
Rule 2: Isolate from Acids. The aniline amine group (-
) is basic. Mixing with acid waste streams will generate heat and precipitate salts, potentially clogging waste lines or rupturing containers.[2] -
Rule 3: Light Protection. Anilines are photosensitive and degrade into dark, tarry polymerization products.[2] Use amber glass or foil-wrapped containers to maintain chemical integrity until disposal.
B. Containment Protocol
-
Primary Container: Glass or HDPE. Avoid LDPE if the compound is dissolved in halogenated solvents (e.g., DCM).[2]
-
Secondary Containment: The waste bottle must sit within a chemically resistant tray (polypropylene) capable of holding 110% of the volume.
-
Labeling: Mark clearly as "Hazardous Waste - Halogenated Organic - Toxic" . Explicitly list "Generates HF on burning" to alert downstream disposal facilities.
Disposal Workflow & Decision Tree
This workflow dictates the path of the chemical from the benchtop to the final waste stream.
Figure 1: Waste Stream Decision Matrix. Note: Because the target compound contains Trifluoromethyl (
Destruction Methodology (Technical Requirements)
As a researcher, you do not perform the incineration, but you must classify the waste correctly so the facility uses the right parameters.[2]
The Challenge: The
Required Incineration Parameters:
-
Temperature:
(High-Temperature Incineration). -
Residence Time: Minimum 2 seconds.
-
Exhaust Treatment (Scrubbing):
Emergency Spill Response Protocol
Immediate Danger: Dust inhalation and skin absorption.
-
Evacuate & Isolate: Clear the area of non-essential personnel.
-
PPE Upgrade:
-
Neutralization/Cleanup:
-
Solids: Do not dry sweep (generates dust). Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., PEG-400 or water if compatible) to create a paste, then scoop.[2]
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Wash the surface with a dilute surfactant solution. Collect all cleanup materials into the Solid Hazardous Waste bin.
Regulatory Compliance (US/EU)
-
USA (RCRA): This material is not explicitly P-listed or U-listed by CAS. However, it likely exhibits the characteristic of Toxicity .[2]
-
Waste Code Recommendation: Classify as D001 (if in flammable solvent) and label as "Toxic Organic". If pure, manage as "Non-RCRA Regulated Hazardous Waste" unless TCLP testing proves otherwise, but best practice is to treat as RCRA Hazardous .[2]
-
-
EU (EWC):
-
Waste Code:16 05 06 * (Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22175160, this compound. Retrieved from [Link][2]
-
U.S. EPA (2024). Management of Halogenated Organic Wastes (RCRA Guidelines). Retrieved from [Link][2]
Sources
Personal protective equipment for handling 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Comprehensive Safety and Operational Guide for Handling 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
As drug development professionals and synthetic chemists push the boundaries of molecular design, the integration of complex functional groups—such as halogenated thioethers and primary aromatic amines—requires a rigorous, mechanistic approach to laboratory safety.
This guide provides an authoritative, step-by-step operational framework for handling This compound . By understanding the causality behind its toxicity, laboratory personnel can implement self-validating safety systems that protect both the researcher and the environment.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. This compound presents a tripartite threat profile:
-
Hematotoxicity (Methemoglobinemia): The primary aniline core is highly toxic. Upon systemic absorption, hepatic Cytochrome P450 enzymes catalyze N-hydroxylation. These metabolites penetrate erythrocytes (red blood cells) and oxidize oxyhemoglobin to methemoglobin, severely crippling the blood's oxygen-carrying capacity and leading to hypoxia and cyanosis (1[1]).
-
Enhanced Dermal Penetration: The addition of the trifluoromethyl (-CF₃) and thioether (-S-) moieties drastically increases the molecule's lipophilicity (LogP). This allows the compound to rapidly bypass the stratum corneum (skin barrier) and degrade standard laboratory glove materials like thin nitrile (2[2]).
-
Toxic Thermal Decomposition: As a fluorinated organic sulfide, exposing this compound to high heat or improper incineration generates highly corrosive and toxic gases, including hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx) (3[3]).
Mechanistic toxicology and exposure pathways of the target compound.
Quantitative Hazard Data & PPE Matrix
To mitigate the risks outlined above, personnel must adhere strictly to the following quantitative thresholds and Personal Protective Equipment (PPE) requirements.
Table 1: Hazard Profile & Quantitative Thresholds
| Property / Hazard | Value / Description | Consequence of Exposure |
| Chemical Class | Halogenated Thioaniline | Hematotoxicity, Environmental Persistence |
| Target Organs | Blood, Liver, Kidneys, CNS | Methemoglobinemia, Hypoxia, Organ Failure |
| Incineration Temp. | > 1000°C (2-second retention) | Required for complete destruction of C-F bonds |
| Toxic Byproducts | HF, SOx, NOx, CO | Severe respiratory and environmental toxicity |
Table 2: Mandatory Personal Protective Equipment (PPE) Matrix
| Body Part | Required Equipment | Material Specification | Scientific Justification |
| Hands | Heavy-duty chemical gloves | Butyl rubber or Viton® | Standard nitrile degrades rapidly upon prolonged contact with highly lipophilic anilines (2[2]). |
| Eyes/Face | Safety goggles & Face shield | EN 166 (EU) or NIOSH (US) | Prevents rapid mucosal absorption from accidental splashes or aerosolized dust. |
| Respiratory | Purifying Respirator | P100 particulate + Organic Vapor cartridge | Mitigates inhalation of toxic dust and volatile decomposition products if handled outside a hood. |
| Body | Lab coat & Apron | Flame-resistant, non-porous | Prevents systemic dermal absorption via contaminated clothing. |
Standard Operating Procedure: Safe Handling Workflow
The following self-validating protocol ensures that every step of the handling process contains a built-in verification check to prevent exposure.
Step 1: Pre-Operation Verification
-
Verify that the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (fpm).
-
Don all PPE listed in Table 2. Validation check: Perform a visual inspection and inflation test of Butyl/Viton® gloves to ensure zero micro-tears.
Step 2: Workstation Preparation
-
Line the base of the fume hood with chemical-resistant, absorbent bench paper.
-
Position all required glassware, reagents, and analytical balances inside the hood to eliminate the need to transfer toxic powders through the open laboratory air.
Step 3: Chemical Transfer & Reaction Execution
-
Using an anti-static spatula, carefully weigh the compound. Avoid rapid, sweeping movements to prevent the generation of airborne particulates.
-
Keep all reaction vessels tightly sealed when not actively adding reagents. If heating the compound, utilize a closed system equipped with a reflux condenser and an inert gas (e.g., Nitrogen or Argon) purge to prevent oxidative degradation and the release of toxic fumes.
Step 4: Post-Operation Decontamination
-
Upon completion, wipe down all spatulas, balances, and hood surfaces with a compatible organic solvent (e.g., isopropanol), followed by a secondary wipe with an industrial detergent and water.
-
Validation check: Dispose of all decontamination wipes immediately into a sealed hazardous waste container to prevent secondary off-gassing.
Emergency Response & Spill Management Protocol
In the event of a spill, swift, procedural action is required to prevent environmental contamination and acute personnel exposure (4[4]).
-
Evacuate and Isolate: Immediately halt all operations. Evacuate non-essential personnel from the immediate vicinity and maximize laboratory ventilation.
-
Don Emergency PPE: Responders must equip a full-face respirator with organic vapor/acid gas cartridges and heavy-duty Viton® gloves before approaching the spill.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use paper towels or combustible absorbents , as anilines can react unpredictably (5[5]).
-
Collection & Neutralization: Carefully scoop the absorbed mixture using a non-sparking tool and transfer it into a heavy-duty, sealable polyethylene hazardous waste container. Wash the contaminated surface with a mild solvent, followed by a thorough scrubbing with detergent and water.
Disposal Plan: Halogenated Organic Waste
Because of the trifluoromethyl group, this compound cannot be disposed of via standard organic waste streams. It must be treated as highly persistent halogenated waste.
-
Waste Segregation: Collect all unreacted material, reaction byproducts, and contaminated consumables in a dedicated container strictly labeled as "Halogenated Organic Waste" (6[6]). Never mix this with non-halogenated solvents, as doing so complicates downstream processing and drastically increases the risk of toxic byproduct formation during incineration.
-
Container Management: Store the waste in a high-density polyethylene (HDPE) container within a designated flammable liquids cabinet. Ensure the container is tightly sealed to prevent the off-gassing of volatile sulfur compounds.
-
Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department. The mandated disposal method for highly stable fluorinated organics is high-temperature incineration (>1000°C) at a specialized facility equipped with off-gas scrubbers to neutralize hydrogen fluoride (HF) and sulfur oxides (SOx) (7[7], 5[5]).
Operational handling, spill response, and disposal workflow for halogenated thioanilines.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,4'-THIODIANILINE | 139-65-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
